Tertatolol
Description
This compound is a beta blocker.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.
RN given refers to parent cpd; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFXPCUFWKXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83688-85-1 (hydrochloride) | |
| Record name | Tertatolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80865735 | |
| Record name | Tertatolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83688-84-0 | |
| Record name | Tertatolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83688-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tertatolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tertatolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tertatolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-butylamino)-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERTATOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZO341YQXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tertatolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tertatolol on Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertatolol is a non-selective beta-adrenergic receptor antagonist characterized by a unique pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on beta-1 (β1) and beta-2 (β2) adrenergic receptors. The document details its direct receptor blockade, its impact on downstream signaling pathways, and its distinctive ability to induce receptor downregulation. Methodologies for key experimental assays used to characterize such interactions are also provided, alongside illustrative diagrams of the signaling cascades and experimental workflows.
Introduction
This compound is a beta-blocker utilized in the management of cardiovascular conditions such as hypertension.[3][4] Its therapeutic effects are primarily attributed to its interaction with the beta-adrenergic signaling pathway. Unlike some other beta-blockers, this compound is reported to be devoid of intrinsic sympathomimetic activity (ISA).[1] A particularly noteworthy characteristic of this compound is its ability to reduce the density of beta-adrenergic receptors on the cell surface, a mechanism that may contribute to its sustained therapeutic effects and a lack of rebound phenomena upon withdrawal. This guide delves into the specific molecular interactions and their functional consequences.
Core Mechanism of Action at Beta-Adrenergic Receptors
Non-Selective Beta-Adrenergic Receptor Antagonism
This compound functions as a competitive antagonist at both β1 and β2-adrenergic receptors. This non-selectivity means it blocks the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors in various tissues. β1-adrenergic receptors are predominantly located in the heart, where their stimulation increases heart rate, contractility, and conduction velocity. β2-adrenergic receptors are abundant in the smooth muscle of the bronchioles and blood vessels, where their activation leads to relaxation. By blocking these receptors, this compound mitigates the effects of sympathetic nervous system activation.
Modulation of Downstream Signaling Pathways
The canonical signaling pathway for beta-adrenergic receptors involves the activation of a heterotrimeric Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.
This compound, by blocking the receptor, prevents this cascade. The inhibition of adenylyl cyclase and the subsequent reduction in intracellular cAMP levels is a cornerstone of its therapeutic effect, particularly in the cardiovascular system.
Receptor Downregulation
A distinguishing feature of this compound is its ability to induce a reduction in the number of beta-adrenergic receptors (Bmax) on the cell surface, without altering their affinity (KD) for ligands. This effect has been observed in human lymphocytes following in vivo administration. For instance, a single dose can lead to a significant reduction in receptor density within hours, an effect that can persist for up to 48 hours. This downregulation is not a result of receptor sequestration but rather a decrease in the total number of available receptors. This property may contribute to the long-lasting effects of the drug and the absence of a rebound effect upon cessation of treatment.
Quantitative Data
Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Cell Line/Tissue | Reference |
| Human β1 | This compound | Data not available | - | - |
| Human β2 | This compound | Data not available | - | - |
Table 2: Functional Potency of this compound in Adenylyl Cyclase Inhibition
| Receptor | Tissue/Cell Line | Assay Condition | IC50 (nM) | Reference |
| β1-Adrenergic | Cardiac Membranes | Isoproterenol-stimulated | Data not available | - |
| β2-Adrenergic | Lung Membranes | Isoproterenol-stimulated | Data not available | - |
Table 3: Effect of this compound on Beta-Adrenergic Receptor Density
| Treatment | Duration | Cell Type | Change in Bmax | Reference |
| Single 5mg dose | 7 hours | Human Lymphocytes | -54% | |
| Single 5mg dose | 24 hours | Human Lymphocytes | -35% | |
| Single 5mg dose | 48 hours | Human Lymphocytes | -30% | |
| 14 daily 5mg doses | 7 hours post-last dose | Human Lymphocytes | -42% | |
| 14 daily 5mg doses | 24 hours post-last dose | Human Lymphocytes | -37% | |
| 14 daily 5mg doses | 48 hours post-last dose | Human Lymphocytes | -15% |
Experimental Protocols
The characterization of this compound's interaction with beta-adrenergic receptors involves several key in vitro assays.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing the target beta-adrenergic receptor subtype.
-
Radioligand (e.g., [3H]-CGP 12177, a hydrophilic antagonist).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the receptor of interest via homogenization and differential centrifugation.
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay for Antagonist Potency (IC50)
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.
Objective: To determine the IC50 of this compound for the inhibition of adenylyl cyclase activity.
Materials:
-
Cell membranes with coupled beta-adrenergic receptors.
-
A beta-adrenergic agonist (e.g., isoproterenol).
-
This compound at various concentrations.
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer containing Mg2+ and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., ELISA-based or radioimmunoassay).
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Pre-incubation: Incubate the cell membranes with various concentrations of this compound.
-
Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol) to stimulate adenylyl cyclase.
-
Enzymatic Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature for a defined period.
-
Termination: Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method.
-
Data Analysis: Plot the percentage of adenylyl cyclase inhibition as a function of the log concentration of this compound. The IC50 is the concentration of this compound that produces 50% of the maximal inhibition of agonist-stimulated adenylyl cyclase activity.
Conclusion
This compound exhibits a multifaceted mechanism of action at beta-adrenergic receptors. Its primary action as a non-selective antagonist of β1 and β2 receptors leads to the inhibition of the adenylyl cyclase signaling pathway. Furthermore, its unique ability to induce a sustained downregulation of beta-adrenergic receptors distinguishes it from many other beta-blockers and may contribute to its clinical profile. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other beta-adrenergic modulators. Further research to elucidate the precise molecular mechanisms of this compound-induced receptor downregulation would be of significant value to the field of cardiovascular pharmacology.
References
- 1. Reduction of beta-adrenergic receptors by this compound: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic receptor changes during this compound treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
An In-Depth Technical Guide to the Chemical Properties and Synthesis of Tertatolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertatolol is a non-selective β-adrenergic receptor antagonist with additional antagonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual action contributes to its efficacy in the management of hypertension and other cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed methodology for its synthesis, and a visualization of its mechanism of action. The information presented is intended to support research, development, and quality control activities related to this pharmacologically significant molecule.
Chemical Properties of this compound
This compound is a racemic mixture, with its chemical and physical properties extensively characterized.[3] These properties are crucial for its formulation, dosage form design, and analytical method development.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol | |
| Chemical Formula | C₁₆H₂₅NO₂S | |
| Molecular Weight | 295.44 g/mol | |
| Melting Point | 70-72 °C | |
| Boiling Point | 465.0 ± 45.0 °C (Predicted) | |
| Solubility | - Soluble in DMSO- Water: 0.0221 mg/mL | |
| pKa | - Strongest Acidic: 14.09- Strongest Basic: 9.76 | |
| Appearance | Crystalline solid | |
| CAS Number | 83688-84-0 | |
| Chirality | Racemic mixture |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is analogous to the general synthesis of aryloxypropanolamine β-blockers. The key steps involve the preparation of the 8-hydroxythiochroman intermediate, followed by its reaction with an epoxy-forming reagent and subsequent coupling with tert-butylamine. The synthesis is outlined in patents DE 2115201 and US 3960891.
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the synthesis of aryloxypropanolamines.
Step 1: Synthesis of 8-Hydroxythiochroman
-
Objective: To prepare the key phenolic intermediate, 8-hydroxythiochroman.
-
Methodology: The synthesis of 8-hydroxythiochroman can be achieved through various routes, often starting from a substituted benzene derivative that undergoes cyclization to form the thiochroman ring system. A common approach involves the reaction of a suitable thiophenol with a three-carbon synthon.
-
Example Procedure:
-
A solution of a suitable starting material (e.g., a substituted thiophenol) is prepared in an appropriate solvent.
-
A cyclizing agent is added, and the reaction mixture is heated under reflux for a specified period.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
-
Step 2: Synthesis of 8-(2,3-Epoxypropoxy)thiochroman
-
Objective: To introduce the epoxypropoxy side chain to the phenolic hydroxyl group of 8-hydroxythiochroman.
-
Methodology: This step involves an etherification reaction between 8-hydroxythiochroman and epichlorohydrin in the presence of a base.
-
Example Procedure:
-
To a solution of 8-hydroxythiochroman in a suitable solvent (e.g., acetone, ethanol), an excess of epichlorohydrin is added.
-
A base, such as potassium carbonate or sodium hydroxide, is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by TLC.
-
The inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude epoxide is purified, typically by vacuum distillation or column chromatography.
-
Step 3: Synthesis of this compound
-
Objective: To introduce the tert-butylamine group by opening the epoxide ring.
-
Methodology: This final step involves the aminolysis of the epoxide intermediate with tert-butylamine.
-
Example Procedure:
-
The purified 8-(2,3-epoxypropoxy)thiochroman is dissolved in a suitable solvent, such as methanol or ethanol.
-
An excess of tert-butylamine is added to the solution.
-
The reaction mixture is stirred at room temperature or heated in a sealed vessel until the epoxide is consumed (monitored by TLC).
-
The solvent and excess tert-butylamine are removed under reduced pressure.
-
The crude this compound is then purified by recrystallization from a suitable solvent (e.g., hexane) to yield the final product as a crystalline solid.
-
Mechanism of Action: β-Adrenergic Receptor Signaling Pathway
This compound primarily exerts its therapeutic effects by blocking β-adrenergic receptors. This action inhibits the downstream signaling cascade initiated by catecholamines like adrenaline and noradrenaline.
References
The Stereoselective Pharmacology of Tertatolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertatolol is a non-selective β-adrenoceptor antagonist recognized for its potent antihypertensive effects. A key feature of its pharmacological profile is its stereoselectivity, with its two enantiomers, (S)- and (R)-tertatolol, exhibiting distinct pharmacological and pharmacokinetic properties. This technical guide provides an in-depth analysis of the pharmacological profile of this compound enantiomers, focusing on their receptor binding, functional activity, and pharmacokinetic characteristics. The information presented herein is intended to support further research and development in the field of cardiovascular therapeutics.
This compound is characterized by its dual action: a potent, long-acting β-blockade and a unique renal vasodilatory effect that contributes to its antihypertensive efficacy. The β-blocking activity is primarily attributed to one of its enantiomers, highlighting the importance of stereochemistry in its mechanism of action. This guide will delve into the quantitative differences between the (S)- and (R)-enantiomers, providing a comprehensive overview for researchers.
Receptor Binding Affinity
Experimental Protocol: Radioligand Binding Assay (Representative)
A standard method to determine the binding affinity (Ki) of a compound for a receptor is through a competitive radioligand binding assay.
-
Objective: To determine the affinity of (S)- and (R)-tertatolol for β1- and β2-adrenergic receptors.
-
Materials:
-
Membrane preparations from cells or tissues expressing human β1- or β2-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human β1 or β2 adrenoceptor).
-
A suitable radioligand with high affinity for β-adrenoceptors (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol).
-
Unlabeled (S)-tertatolol and (R)-tertatolol of high purity.
-
A non-selective β-blocker for determination of non-specific binding (e.g., propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a constant concentration of the radioligand with the receptor-containing membrane preparations in the presence of increasing concentrations of the unlabeled test compound ((S)- or (R)-tertatolol).
-
Incubate a parallel set of tubes with the radioligand and an excess of a non-selective antagonist (e.g., 10 µM propranolol) to determine non-specific binding.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand.
-
Determine the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity: β-Adrenoceptor Antagonism
The β-blocking potency of this compound resides almost exclusively in one of its enantiomers. Functional assays consistently demonstrate a significant difference in the antagonist activity of (S)- and (R)-tertatolol.
Table 1: Functional Potency of this compound Enantiomers in β-Adrenoceptor Antagonism
| Enantiomer | Relative Potency |
| (S)-Tertatolol | Approximately 100-fold less potent than (R)-tertatolol[1] |
| (R)-Tertatolol | The primary contributor to the β-blocking activity of racemic this compound[1] |
Experimental Protocol: In Vitro Functional Assay for β-Blockade (Representative)
The antagonistic effect of this compound enantiomers can be quantified by their ability to inhibit the response of an isolated tissue to a β-agonist, such as isoprenaline.
-
Objective: To determine the functional potency (e.g., pA2 value) of (S)- and (R)-tertatolol in antagonizing isoprenaline-induced responses in isolated tissues.
-
Tissues:
-
For β1-adrenoceptor activity: Isolated guinea pig right atria (to measure changes in heart rate).
-
For β2-adrenoceptor activity: Isolated guinea pig trachea (to measure relaxation of pre-contracted smooth muscle).
-
-
Procedure:
-
Mount the isolated tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
For tracheal preparations, induce a sustained contraction with an appropriate agent (e.g., histamine or carbachol).
-
Generate a cumulative concentration-response curve for the β-agonist isoprenaline.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the antagonist ((S)- or (R)-tertatolol) for a predetermined period.
-
Generate a second cumulative concentration-response curve for isoprenaline in the presence of the antagonist.
-
Repeat steps 5-7 with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the response to isoprenaline against its log concentration in the absence and presence of different concentrations of the antagonist.
-
A competitive antagonist will cause a parallel rightward shift of the concentration-response curve.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist. The x-intercept of the linear regression is the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
-
Vasodilatory Effects
A distinguishing feature of this compound is its ability to induce vasodilation, an effect that is also stereoselective. This vasodilatory action is particularly prominent in the renal vasculature and is independent of its β-blocking properties.
The vasodilatory effect of (-)-tertatolol is more potent than that of the racemic mixture, while (+)-tertatolol is less active[2]. This vasodilation appears to be mediated by the formation of cyclic guanosine monophosphate (cGMP)[3]. While the precise upstream signaling cascade initiated by (-)-tertatolol to increase cGMP is not fully elucidated, a plausible mechanism, by analogy with other third-generation β-blockers, involves the stimulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.
Experimental Protocol: Assessment of Vasodilation in Isolated Arteries (Representative)
The vasodilatory properties of this compound enantiomers can be assessed using isolated arterial ring preparations.
-
Objective: To evaluate the vasodilatory effect of (S)- and (R)-tertatolol on isolated renal arteries.
-
Materials:
-
Isolated segments of rat renal arteries.
-
Wire myograph system.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
A vasoconstrictor agent (e.g., phenylephrine or serotonin) to pre-contract the arterial rings.
-
(S)-tertatolol and (R)-tertatolol.
-
-
Procedure:
-
Mount the arterial rings in the wire myograph chambers filled with physiological salt solution at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate and then stretch them to their optimal resting tension.
-
Induce a stable submaximal contraction with a vasoconstrictor.
-
Once a stable plateau is reached, add cumulative concentrations of (S)- or (R)-tertatolol to the bath.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of the this compound enantiomer to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of the enantiomer that produces 50% of the maximal relaxation).
-
Signaling Pathway: Proposed Mechanism of this compound-Induced Vasodilation
References
- 1. Effects of this compound on the responsiveness of isolated femoral, mesenteric, and renal resistance arteries to adrenergic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the enantiomers of this compound in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta adrenoceptor blocker this compound causes vasodilatation in the isolated perfused vasoconstricted rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tertatolol's Interaction with Serotonin 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the β-adrenergic antagonist, tertatolol, and the serotonin 5-HT1A receptor. It consolidates key findings on its binding affinity, functional activity as an antagonist, and the experimental methodologies used for this characterization.
Introduction
This compound is a non-selective β-adrenoceptor antagonist used in the treatment of hypertension.[1] Beyond its primary mechanism of action, extensive research has revealed its significant interaction with the serotonergic system, specifically as a potent antagonist at both presynaptic and postsynaptic serotonin 5-HT1A receptors.[2][3] This dual activity has garnered interest in its potential for adjunctive therapy in major depressive disorder.[4] This document serves as a technical resource, summarizing the quantitative data, detailing experimental protocols, and visualizing the underlying molecular and experimental frameworks.
Quantitative Data Summary
The interaction of this compound with 5-HT1A receptors has been quantified through various biochemical and in vivo assays. The following tables summarize the key binding affinity and functional antagonism data.
Table 1: Binding Affinity of this compound Stereoisomers for the 5-HT1A Receptor
| Compound | Preparation | Radioligand | Ki (nM) | Reference |
| (-)-Tertatolol | Rat Hippocampal Membranes | [3H]8-OH-DPAT | 18 | [2] |
| (+)-Tertatolol | Rat Hippocampal Membranes | [3H]8-OH-DPAT | 864 | |
| (+/-)-Tertatolol | Rat Hippocampal Membranes | [3H]8-OH-DPAT | 38 | |
| (-)-Tertatolol | Rat Brain | [3H]WAY-100635 | 10 | |
| (-)-Tertatolol | Rat Hippocampus | Specific Ligands | 5.9 | |
| (+)-Tertatolol | Rat Hippocampus | Specific Ligands | 311.6 |
Table 2: Functional Antagonism of this compound at the 5-HT1A Receptor
| Assay | Preparation | Agonist | Parameter | Value | Reference |
| Forskolin-Stimulated Adenylate Cyclase | Rat Hippocampal Homogenates | 8-OH-DPAT | Ki (nM) | 24 | |
| In vitro Electrophysiology | Rat Brainstem Slices | 8-OH-DPAT, Ipsapirone, Lesopitron | Ki (nM) | ~50 | |
| In vivo Electrophysiology | Anesthetized Rats (Dorsal Raphe) | 8-OH-DPAT, Ipsapirone, Lesopitron | ID50 (mg/kg i.v.) | ~0.40 | |
| In vivo Neurochemistry | Rat Brain | 8-OH-DPAT | - | 5 mg/kg s.c. significantly reduced agonist effect |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Objective: To quantify the affinity of this compound for 5-HT1A receptors.
Materials:
-
Rat hippocampal tissue
-
Radioligand: [3H]8-OH-DPAT
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Competitor: this compound (various concentrations)
-
Non-specific binding control: 10 µM Serotonin
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Rat hippocampi are homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated, typically for 60 minutes at 30°C.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylate Cyclase Activity Assay
This functional assay assesses the ability of this compound to antagonize the inhibitory effect of 5-HT1A receptor agonists on adenylate cyclase activity.
Objective: To determine the functional antagonist properties of this compound at 5-HT1A receptors.
Materials:
-
Rat hippocampal homogenates
-
Forskolin
-
ATP
-
5-HT1A agonist (e.g., 8-OH-DPAT)
-
This compound (various concentrations)
-
Assay buffer
Protocol:
-
Tissue Preparation: Rat hippocampal tissue is homogenized.
-
Assay Incubation: The homogenates are incubated with forskolin (to stimulate adenylate cyclase), ATP (as a substrate), a 5-HT1A agonist, and varying concentrations of this compound.
-
Reaction Termination: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its antagonist potency (Ki).
In Vivo Extracellular Electrophysiology
This technique is used to measure the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus of live, anesthetized animals.
Objective: To assess the in vivo antagonist activity of this compound at presynaptic 5-HT1A autoreceptors.
Materials:
-
Anesthetized rats (e.g., with chloral hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
5-HT1A agonist (e.g., 8-OH-DPAT)
-
This compound
Protocol:
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to record the extracellular activity of individual serotonergic neurons. These neurons are identified by their characteristic slow and regular firing pattern.
-
Baseline Recording: The baseline firing rate of a neuron is recorded.
-
Drug Administration: A 5-HT1A agonist is administered (e.g., intravenously) to induce a decrease in the neuron's firing rate.
-
Antagonist Challenge: this compound is administered prior to or following the agonist to determine its ability to prevent or reverse the agonist-induced inhibition of neuronal firing.
-
Data Analysis: The changes in firing rate are quantified to determine the dose of this compound required to produce a 50% inhibition of the agonist's effect (ID50).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes.
Caption: 5-HT1A receptor signaling and this compound's antagonism.
Caption: Experimental workflow for characterizing this compound's 5-HT1A interaction.
References
- 1. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and pharmacological characterization of serotonergic dorsal raphe neurons recorded extracellularly and intracellularly in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)this compound is a potent antagonist at pre- and postsynaptic serotonin 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Renal Vasodilating Properties of Tertatolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertatolol is a non-selective beta-adrenoceptor antagonist that exhibits unique renal vasodilating properties, distinguishing it from many other beta-blockers.[1][2] Unlike conventional beta-blockers that can decrease renal plasma flow and glomerular filtration rate (GFR), this compound has been shown to increase both of these parameters.[1][3] This technical guide provides a comprehensive overview of the renal hemodynamic effects of this compound, delving into the underlying mechanisms of action, experimental evidence, and the methodologies used to investigate these properties.
Core Mechanism of Renal Vasodilation
The renal vasodilatory effect of this compound is attributed to a direct intrarenal mechanism, independent of its systemic beta-blocking activity.[4] While the complete picture is still under investigation, several key pathways are implicated. Evidence suggests that this compound's action may be mediated through the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling cascade. Some beta-blockers are known to stimulate endothelial nitric oxide synthase (eNOS), leading to increased NO production and subsequent vasodilation. Furthermore, studies have pointed towards an interaction with serotonin receptors, specifically a potential agonist activity at 5-HT1A receptors, which could contribute to its renal hemodynamic effects. It is important to note that the renal response to this compound does not appear to involve prostaglandins or dopamine.
Quantitative Effects on Renal Hemodynamics
Numerous studies in both animal models and humans have quantified the significant effects of this compound on renal function. The data consistently demonstrates an improvement in renal perfusion and filtration.
| Parameter | Species/Population | Dosage | Change | Reference |
| Glomerular Filtration Rate (GFR) | Normal Munich-Wistar Rats | Intravenous injection | Significant Increase | |
| Hypertensive Patients with Mild Chronic Renal Failure | 5 mg daily for 3 months | +10% | ||
| Anesthetized Rats | 0.025-0.3 mg i.v. | Dose-related increase (up to ~41%) | ||
| Hypertensive Patients | 5 mg orally for 15 days | +8.9% | ||
| Conscious Dogs | 0.05 mg/kg i.v. | Slight but significant increase | ||
| Isolated Perfused Rat Kidney | 25 and 50 µg/kg bolus | Significant enhancement | ||
| Effective Renal Plasma Flow (ERPF) / Renal Blood Flow (RBF) | Hypertensive Patients with Mild Chronic Renal Failure | 5 mg daily for 3 months | +13% | |
| Hypertensive Patients | 5 mg orally for 15 days | +13.0% | ||
| Humans with normal renal function | 0.25 mg selective intra-renal artery infusion | Increase from 426 to 509 mL/min/1.73 m² | ||
| Humans with normal renal function | 0.25 mg selective intra-renal artery infusion | Increase from 463 to 549 mL/min | ||
| Renal Vascular Resistance (RVR) | Hypertensive Patients with Mild Chronic Renal Failure | 5 mg daily for 3 months | -16% | |
| Humans with normal renal function | 0.25 mg selective intra-renal artery infusion | Decrease | ||
| Single Nephron Glomerular Filtration Rate (SNGFR) | Normal Munich-Wistar Rats | Intravenous injection | Significant Increase | |
| Urine Volume & Sodium Excretion | Anesthetized Rats | 0.025-0.3 mg i.v. | Dose-related elevation |
Experimental Protocols
The investigation of this compound's renal properties has employed a range of established experimental methodologies.
Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF)
A standard method for assessing GFR and RPF involves clearance techniques using inulin and para-aminohippurate (PAH), respectively.
Protocol for Inulin and PAH Clearance in Humans:
-
Subject Preparation: Subjects are typically studied in a supine position after an overnight fast.
-
Catheterization: Catheters are inserted into an antecubital vein for infusion and into a contralateral hand or wrist vein, which is warmed to arterialize the venous blood, for blood sampling. A bladder catheter is inserted for urine collection.
-
Priming Dose: A priming intravenous dose of inulin and PAH is administered.
-
Continuous Infusion: A sustaining infusion of inulin and PAH is initiated to maintain constant plasma concentrations.
-
Equilibration Period: An equilibration period of at least 60 minutes is allowed.
-
Clearance Periods: Following equilibration, timed urine collections (typically 20-30 minutes each) are performed. Blood samples are drawn at the midpoint of each urine collection period.
-
Sample Analysis: Inulin and PAH concentrations in plasma and urine are determined using appropriate analytical methods (e.g., colorimetry).
-
Calculation:
-
GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration
-
RPF = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration
-
Protocol for Inulin Clearance in Rats:
-
Anesthesia: Rats are anesthetized (e.g., with Inactin).
-
Catheterization: Catheters are placed in the jugular vein for infusions, the carotid or femoral artery for blood sampling, and the bladder for urine collection.
-
Inulin Infusion: A priming dose of FITC-inulin is given, followed by a constant intravenous infusion.
-
Equilibration: An equilibration period is allowed for the inulin to distribute.
-
Urine and Blood Collection: Timed urine samples are collected, and blood samples are taken at the beginning and end of the clearance period.
-
Analysis: Inulin concentration in plasma and urine is measured, often using fluorometry for FITC-inulin.
-
Calculation: GFR is calculated using the standard clearance formula.
Isolated Perfused Rat Kidney Model
This in vitro technique allows for the study of the direct effects of a substance on the kidney, devoid of systemic influences.
Experimental Workflow:
-
Kidney Isolation: A rat is anesthetized, and the right kidney is surgically isolated.
-
Cannulation: The renal artery is cannulated for perfusion, and the ureter is cannulated for urine collection.
-
Perfusion: The kidney is perfused with a modified Krebs-Henseleit solution containing albumin, glucose, and amino acids, gassed with 95% O2 and 5% CO2. The perfusion is typically done at a constant pressure or constant flow.
-
Drug Administration: this compound is administered as a bolus injection into the renal artery.
-
Data Collection: Perfusate flow rate, urine flow rate, and samples of perfusate and urine are collected to measure GFR (e.g., using creatinine clearance) and electrolyte excretion.
Micropuncture Technique for Single Nephron GFR (SNGFR)
This specialized technique allows for the measurement of the filtration rate of an individual glomerulus.
Methodology:
-
Animal Preparation: Anesthetized rats (often Munich-Wistar rats with surface glomeruli) are prepared for micropuncture. The kidney is exposed and immobilized in a specialized cup.
-
Tubule Identification: A surface proximal tubule is identified.
-
Fluid Collection: A sharpened glass micropipette is inserted into the identified tubule, and an oil block is injected to prevent downstream contamination. Tubular fluid is then collected for a timed period.
-
Inulin Measurement: The concentration of a filtration marker (e.g., radio-labeled inulin) in the collected tubular fluid and plasma is determined.
-
SNGFR Calculation: SNGFR is calculated based on the tubular fluid collection rate and the tubular fluid-to-plasma inulin concentration ratio.
Visualizing the Pathways and Processes
To better understand the complex mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway for this compound-induced renal vasodilation.
Caption: Experimental workflow for GFR and RPF measurement using clearance techniques.
Caption: Logical relationship of this compound's effects on renal hemodynamics.
Conclusion
This compound stands out among beta-blockers due to its favorable renal hemodynamic profile. The evidence strongly supports its ability to induce renal vasodilation, leading to increased renal blood flow and glomerular filtration rate. This is particularly significant for hypertensive patients, especially those with compromised renal function. The underlying mechanism, while not fully elucidated, appears to be a direct intrarenal effect, likely involving the nitric oxide-cGMP pathway and potentially serotonergic receptor interactions. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other compounds with similar renal-protective properties. This in-depth understanding is crucial for researchers and drug development professionals aiming to leverage these unique characteristics for therapeutic benefit.
References
- 1. Single nephron glomerular filtration rate measured by linescan multiphoton microscopy compared to conventional micropuncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the renal clearance of inulin in rats: lowered values at low urine flow rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on renal function in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Effects of Tertatolol on Beta-Adrenergic Receptor Density: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertatolol, a non-selective beta-adrenergic receptor antagonist, exhibits a unique pharmacological profile in its modulation of beta-adrenergic receptor (β-AR) density. Unlike many other beta-blockers that lead to an upregulation of β-ARs, this compound has been consistently shown to induce a marked and persistent downregulation of these receptors. This technical guide provides an in-depth analysis of the existing research on this compound's effect on β-AR density, presenting quantitative data, detailed experimental protocols, and a visualization of the pertinent signaling pathways. Understanding this distinct mechanism is crucial for the rational design of novel therapeutics and for optimizing treatment strategies in cardiovascular medicine.
Introduction
Beta-adrenergic receptors are integral components of the sympathetic nervous system, playing a pivotal role in cardiovascular regulation. The density and sensitivity of these receptors are dynamically modulated in response to various physiological and pharmacological stimuli. Chronic blockade of β-ARs with antagonists typically results in a compensatory upregulation of receptor density, a phenomenon that can lead to rebound effects upon abrupt withdrawal of the medication.
This compound, however, deviates from this paradigm. This guide will explore the experimental evidence that characterizes this compound as a beta-blocker capable of downregulating β-ARs, a property that may contribute to its sustained therapeutic efficacy and a lack of rebound hypertension.
Quantitative Data on this compound's Effect on Beta-Adrenergic Receptor Density
The primary effect of this compound on β-ARs is a reduction in their density (Bmax) without a significant change in their affinity (Kd) for ligands. This has been demonstrated in studies on human lymphocytes and rat lung tissue.
Table 1: Effect of a Single Dose of this compound (5 mg) on Beta-Adrenergic Receptor Density (Bmax) in Human Lymphocytes[1][2]
| Time After Single Dose | Percentage Reduction in Bmax |
| 7 hours | 54% |
| 24 hours | 35% |
| 48 hours | 30% |
Table 2: Effect of Repeated Doses of this compound (5 mg/day for 14 days) on Beta-Adrenergic Receptor Density (Bmax) in Human Lymphocytes[1][2]
| Time After Last Dose | Percentage Reduction in Bmax |
| 7 hours | 42% |
| 24 hours | 37% |
| 48 hours | 15% |
Table 3: Comparative Effects of Chronic this compound and Propranolol Treatment on Beta-Adrenergic Receptor Density in Rat Lung Homogenates[3]
| Treatment Group | Beta-Adrenergic Receptor Density (fmol/mg protein) | Percentage Change from Control |
| Control | 388 ± 54 | - |
| This compound | 194 ± 28 | -50% |
| Propranolol | No significant change reported, but other studies show increases. | - |
Experimental Protocols
The following sections detail the methodologies employed in the key studies that have investigated the effects of this compound on β-AR density.
Isolation of Human Mononuclear Leukocytes
A standard method for isolating mononuclear leukocytes from whole blood is density gradient centrifugation using Ficoll-Paque.
-
Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Dilution: The blood is diluted 1:1 with a balanced salt solution (e.g., phosphate-buffered saline, PBS).
-
Layering: The diluted blood is carefully layered onto a Ficoll-Paque solution in a centrifuge tube.
-
Centrifugation: The tubes are centrifuged at approximately 400 x g for 30 minutes at room temperature. This separates the blood components into distinct layers, with mononuclear leukocytes forming a "buffy coat" at the plasma-Ficoll interface.
-
Harvesting: The buffy coat is carefully aspirated.
-
Washing: The harvested cells are washed multiple times with a balanced salt solution to remove platelets and Ficoll-Paque, with centrifugation steps to pellet the cells.
-
Cell Counting and Resuspension: The final cell pellet is resuspended in a suitable buffer, and the cell concentration is determined using a hemocytometer.
Beta-Adrenergic Receptor Radioligand Binding Assay on Intact Lymphocytes
This assay is used to determine the density (Bmax) and affinity (Kd) of β-ARs.
-
Radioligand: The hydrophilic radioligand [³H]CGP-12177 is typically used as it selectively labels cell surface receptors.
-
Incubation Buffer: A common buffer is Tris-HCl (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 10 mM).
-
Saturation Binding:
-
A fixed number of intact lymphocytes (e.g., 2 x 10⁵ cells) are incubated with increasing concentrations of [³H]CGP-12177.
-
The incubation is carried out at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Determination of Non-Specific Binding: For each concentration of the radioligand, a parallel set of tubes is incubated with an excess of a non-labeled beta-blocker (e.g., 1 µM propranolol) to saturate the receptors and determine the amount of non-specific binding.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification of Radioactivity: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The Bmax and Kd values are determined by analyzing the specific binding data using Scatchard analysis or non-linear regression.
-
Signaling Pathways and Molecular Mechanisms
The canonical signaling pathway for β-ARs involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, the mechanism by which this compound induces receptor downregulation appears to be distinct from simple antagonism.
Canonical Beta-Adrenergic Receptor Signaling
In-Depth Technical Guide: Basic Research on Tertatolol's Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertatolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension.[1] Its pharmacological profile is primarily characterized by its competitive blockade of both β1 and β2 adrenoceptors. A key area of investigation and some debate within its basic research is the extent of its intrinsic sympathomimetic activity (ISA), also known as partial agonist activity. While some literature describes this compound as being devoid of ISA, other sources suggest it may possess this quality.[2][3] This technical guide aims to provide a comprehensive overview of the foundational research concerning this compound's interaction with β-adrenoceptors, with a specific focus on elucidating its partial agonist (or antagonist) nature. This document summarizes the available quantitative data, details the experimental protocols used to characterize such compounds, and visualizes the relevant biological and experimental pathways. A unique characteristic of this compound, its ability to induce a reduction in β-adrenergic receptor density, is also discussed.[2][4]
Pharmacological Profile and Receptor Binding
This compound acts as a competitive antagonist at both β1- and β2-adrenergic receptors. This non-selective antagonism is the primary mechanism behind its therapeutic effects, which include reduced heart rate, decreased cardiac contractility, and lowered blood pressure. The interaction of this compound with the receptor binding site prevents the association of endogenous catecholamines like epinephrine and norepinephrine, thereby inhibiting downstream signaling.
The Controversy of Intrinsic Sympathomimetic Activity (ISA)
A central point of discussion in the pharmacology of this compound is whether it possesses ISA. ISA refers to the capacity of a β-blocker to weakly stimulate the β-adrenoceptor in addition to blocking it from endogenous agonists.
-
Evidence Against Significant ISA: Several key studies explicitly describe this compound as a β-blocker "without intrinsic sympathomimetic activity". In functional assays, its profile closely resembles that of propranolol, a classic pure antagonist, rather than pindolol, a known partial agonist. Furthermore, in studies on human mononuclear leukocytes, this compound did not stimulate cAMP accumulation, a hallmark of β-adrenoceptor activation. Instead, it was shown to reduce isoproterenol-stimulated cAMP levels, consistent with antagonist behavior.
-
Evidence Suggesting ISA: In contrast, some pharmacological databases and reviews mention that this compound possesses intrinsic sympathomimetic activity, which may contribute to its therapeutic efficacy and tolerability by minimizing effects like severe bradycardia.
Quantitative Pharmacological Data
A thorough review of published literature reveals a scarcity of specific quantitative values for this compound's binding affinity and intrinsic activity. While its potent β-blocking activity is well-established, precise Ki, pA2, and Emax values are not consistently reported. One study did determine an IC50 value for this compound in competition binding experiments on human mononuclear leukocytes.
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Receptor/System | Value | Reference / Comment |
| Receptor Selectivity | β1 vs. β2 Adrenoceptors | Non-selective | |
| Functional Class | β-Adrenoceptors | Competitive Antagonist | |
| IC50 | β-Adrenoceptors (Human MNL) | ~2 nM | Inhibiting ³H-CGP 12177 binding. |
| Binding Affinity (Ki) | β1-Adrenoceptor | Not Reported in Literature | - |
| Binding Affinity (Ki) | β2-Adrenoceptor | Not Reported in Literature | - |
| Antagonist Potency (pA2) | β-Adrenoceptors | Not Reported in Literature | - |
| Intrinsic Activity (Emax) | Adenylyl Cyclase Activation | Considered to be 0 | Described as being devoid of ISA. |
Key Experimental Protocols
The characterization of a compound like this compound as a partial agonist or a pure antagonist relies on a combination of receptor binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenoceptors in a membrane preparation.
Methodology:
-
Membrane Preparation:
-
Harvest cells or tissue expressing the target β-adrenoceptor subtype (e.g., CHO cells transfected with human β1- or β2-adrenoceptors, or tissue homogenates from heart or lung).
-
Homogenize the cells/tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors.
-
Perform differential centrifugation to isolate the membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-CGP-12177, a hydrophilic antagonist that selectively labels surface receptors). The concentration is typically chosen to be near its Kd value.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), the primary second messenger of β-adrenoceptor signaling. This is crucial for determining intrinsic activity (Emax).
Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Adenylyl Cyclase Assay:
-
Pre-incubate the cell membranes with increasing concentrations of the test compound (this compound) or a reference full agonist (e.g., Isoproterenol) in an assay buffer. The buffer should contain ATP (the substrate for adenylyl cyclase), an ATP regenerating system (e.g., creatine phosphate and creatine kinase), MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To assess antagonist effects, pre-incubate the membranes with this compound before adding a fixed concentration (e.g., the EC80) of Isoproterenol.
-
Initiate the enzymatic reaction by adding the membranes and incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).
-
-
cAMP Quantification:
-
Centrifuge the samples to pellet the protein.
-
Measure the amount of cAMP in the supernatant using a commercially available kit, such as an Enzyme Immunoassay (EIA), a Radioimmunoassay (RIA), or a fluorescence-based detection method.
-
-
Data Analysis:
-
For Agonist Activity: Plot the amount of cAMP produced against the log concentration of the test compound. Determine the EC50 (potency) and the Emax (maximal effect).
-
Intrinsic Activity (IA): Calculate the intrinsic activity of this compound by expressing its Emax as a percentage of the Emax produced by the full agonist Isoproterenol.
-
IA = (Emax of this compound / Emax of Isoproterenol) x 100%
-
For a pure antagonist like this compound, the expected IA would be 0.
-
-
For Antagonist Activity: Plot the response to the fixed concentration of Isoproterenol against the log concentration of this compound to determine an IC50 for the inhibition of agonist-stimulated cAMP production.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs is crucial for understanding the characterization of this compound.
Caption: β-Adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the partial agonist activity of a β-blocker.
Unique Property: Downregulation of β-Adrenergic Receptors
Beyond its role as a competitive antagonist, research has shown that this compound can induce a marked and lasting decrease in the number of β-adrenergic receptors on the cell surface. This effect was observed in human volunteers following therapeutic doses and was correlated with the reduction in heart rate. This downregulation of receptors is not a feature of all β-blockers (e.g., propranolol and pindolol do not show this acute effect) and represents an additional mechanism that may contribute to this compound's sustained therapeutic action. This effect is not due to receptor sequestration but a genuine reduction in the number of available binding sites.
Summary and Conclusion
This compound is a non-selective β-adrenoceptor antagonist. The balance of evidence from basic research indicates that it is devoid of significant intrinsic sympathomimetic activity, positioning it as a pure antagonist rather than a partial agonist. Its mechanism of action is primarily competitive blockade of β1- and β2-adrenoceptors, leading to the inhibition of the adenylyl cyclase signaling cascade. While precise quantitative data on its binding affinity (Ki) and functional antagonist potency (pA2) are not widely reported in the literature, its potent blocking effect is well-documented. Additionally, this compound exhibits a unique ability to downregulate β-adrenoceptor density, a property not shared by all drugs in its class, which may contribute to its long-term efficacy. Future research providing detailed quantitative analysis of its interaction with β-adrenoceptor subtypes would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. This compound | Dosing & Uses | medtigo [medtigo.com]
- 2. Reduction of beta-adrenergic receptors by this compound: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Beta-adrenergic receptor changes during this compound treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antioxidant Potential of Tertatolol: A Prospective Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 28, 2025
Abstract
Tertatolol, a non-cardioselective beta-adrenergic antagonist, is primarily recognized for its antihypertensive efficacy. While some beta-blockers, notably carvedilol, have demonstrated significant antioxidant properties that contribute to their cardioprotective effects, the antioxidant capacity of this compound remains largely unexplored in scientific literature. This technical guide addresses this knowledge gap by providing a prospective framework for investigating the potential antioxidant properties of this compound. In the absence of direct experimental data on this compound, this document outlines a series of established experimental protocols and theoretical considerations based on its chemical structure. The objective is to equip researchers and drug development professionals with the necessary methodologies to systematically evaluate this compound's ability to scavenge free radicals, modulate oxidative stress pathways, and protect against lipid peroxidation. This guide serves as a foundational roadmap for future research into the pleiotropic effects of this compound beyond its primary beta-blocking activity.
Introduction: The Antioxidant Gap in this compound Research
Beta-blockers are a cornerstone in the management of cardiovascular diseases. Their primary mechanism involves the antagonism of beta-adrenergic receptors, leading to reduced heart rate, blood pressure, and cardiac contractility. However, a growing body of evidence suggests that some beta-blockers possess ancillary properties, including direct antioxidant effects, which may enhance their therapeutic benefits.[1] For instance, carvedilol is known to be a potent scavenger of free radicals, an activity attributed to its carbazole moiety.[2] This has spurred interest in the potential antioxidant capabilities of other drugs in this class.
Despite its established clinical use, this compound has not been the subject of significant investigation regarding its antioxidant properties. A comprehensive review of existing literature reveals a notable absence of studies quantifying its free-radical scavenging activity or its effects on oxidative stress biomarkers. This guide, therefore, shifts from a retrospective summary to a prospective blueprint for research.
Structural Analysis and Hypothetical Antioxidant Mechanisms
The potential for a molecule to act as an antioxidant is often linked to its chemical structure. Key features include the presence of electron-donating groups, such as hydroxyl or amine moieties on an aromatic ring, which can stabilize free radicals.
This compound's chemical structure features a thiophene ring and a secondary amine group in its side chain. While it lacks the carbazole group of carvedilol or the catechol-like structures found in potent natural antioxidants, the heteroaromatic thiophene ring and the overall molecular conformation may confer some capacity to interact with reactive oxygen species (ROS). It is hypothesized that this compound could potentially exert antioxidant effects through:
-
Direct Radical Scavenging: The molecule may be capable of donating a hydrogen atom or an electron to neutralize free radicals, albeit likely to a lesser extent than beta-blockers with dedicated antioxidant functional groups.
-
Metal Ion Chelation: By binding to transition metal ions like iron and copper, this compound could prevent them from participating in the Fenton reaction, a key source of highly reactive hydroxyl radicals.
-
Indirect Effects on Antioxidant Enzymes: this compound might modulate the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Proposed Experimental Protocols for Assessing Antioxidant Properties
To systematically investigate the antioxidant potential of this compound, a multi-tiered approach involving in vitro chemical assays, cell-based assays, and in vivo models is recommended.
In Vitro Antioxidant Capacity Assays
These assays provide a baseline assessment of this compound's ability to directly interact with and neutralize free radicals.
Table 1: Proposed In Vitro Antioxidant Assays for this compound
| Assay | Principle | Key Parameters to Measure |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | IC50 (concentration for 50% inhibition), percentage scavenging |
| ABTS Radical Scavenging Assay | Assesses the capacity of an antioxidant to scavenge the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. | Trolox Equivalent Antioxidant Capacity (TEAC), IC50 |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, indicated by a color change. | FRAP value (expressed as Fe²⁺ equivalents) |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Quantifies the inhibition of peroxyl radical-induced oxidation of a fluorescent probe by the antioxidant. | ORAC value (expressed as Trolox equivalents) |
| Lipid Peroxidation Inhibition Assay | Evaluates the ability of the compound to inhibit the oxidation of lipids, often using a lipid source like linoleic acid or brain homogenates, and measuring malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels. | Percentage inhibition of lipid peroxidation, IC50 |
Detailed Methodology: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a series of concentrations of this compound in methanol.
-
Prepare a standard antioxidant solution (e.g., Trolox or ascorbic acid) for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of this compound or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of this compound.
-
Cell-Based Oxidative Stress Assays
These assays assess the effects of this compound on oxidative stress in a biological context.
Table 2: Proposed Cell-Based Assays for this compound
| Assay | Cell Line Example | Principle | Key Parameters to Measure |
| Cellular Antioxidant Activity (CAA) Assay | Caco-2, HepG2 | Measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells exposed to an oxidant. | CAA value (expressed as quercetin equivalents) |
| Measurement of Intracellular ROS | H9c2, EA.hy926 | Utilizes fluorescent probes like DCFH-DA or DHE to quantify intracellular ROS levels after inducing oxidative stress (e.g., with H₂O₂ or menadione) in the presence or absence of this compound. | Fold change in fluorescence intensity |
| Antioxidant Enzyme Activity Assays | Primary cardiomyocytes | Measures the specific activity of SOD, CAT, and GPx in cell lysates after treatment with this compound and/or an oxidative stressor. | Enzyme activity (U/mg protein) |
| Western Blot Analysis | H9c2, EA.hy926 | Quantifies the protein expression levels of key antioxidant enzymes (SOD, CAT, GPx) and transcription factors like Nrf2. | Relative protein expression levels |
Detailed Methodology: Measurement of Intracellular ROS using DCFH-DA
-
Cell Culture:
-
Seed endothelial cells (e.g., EA.hy926) in a 96-well black, clear-bottom plate and culture until confluent.
-
-
Loading with DCFH-DA:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
-
Treatment:
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) at a final concentration of 100 µM.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase over time for each condition and normalize to the control group.
-
Visualization of Proposed Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and a potential signaling pathway for investigation.
Conclusion and Future Directions
The investigation into the antioxidant properties of this compound represents a promising avenue for research that could potentially broaden its therapeutic profile. While direct evidence is currently lacking, the structural components of this compound and the established antioxidant activities of other beta-blockers provide a rationale for its systematic evaluation. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to elucidate the direct free-radical scavenging capabilities and cellular antioxidant effects of this compound.
Should this compound be found to possess antioxidant properties, further studies would be warranted to determine the clinical significance of these effects. Future research could explore whether these properties contribute to its overall cardiovascular benefits and if they are comparable to those of other beta-blockers with known antioxidant activity. Uncovering such pleiotropic effects would not only enhance our understanding of this compound's mechanism of action but could also inform its application in clinical settings where oxidative stress is a key pathological factor.
References
Tertatolol's Binding Affinity for Beta-1 vs. Beta-2 Adrenergic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tertatolol: A Non-Selective Beta-Adrenergic Antagonist
This compound functions by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This blockade mitigates the downstream signaling cascades typically initiated by these hormones. The primary classification of beta-blockers is based on their relative affinity for β₁ and β₂ adrenergic receptors.
-
β₁-Adrenergic Receptors: Predominantly located in the heart and kidneys. Antagonism of these receptors leads to a decrease in heart rate, cardiac contractility, and renin release.
-
β₂-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus. Blockade of these receptors can lead to bronchoconstriction and vasoconstriction.
Multiple studies describe this compound as a non-cardioselective beta-blocker, meaning it does not exhibit significant selectivity for β₁ over β₂ receptors. This characteristic is in contrast to cardioselective agents like bisoprolol or metoprolol, which show a higher affinity for β₁ receptors.
Quantitative Binding Affinity Data
Despite extensive searches of scientific literature, specific Kᵢ or IC₅₀ values for this compound's binding to human β₁ and β₂ adrenergic receptors could not be located. Such data is crucial for a precise quantitative comparison of its affinity for the two receptor subtypes.
To provide a framework for understanding beta-blocker selectivity, the following table presents binding affinity and selectivity ratios for several commonly used beta-blockers, as determined in studies using human cloned β₁ and β₂ adrenergic receptors. The selectivity ratio is typically calculated as the ratio of the Kᵢ for the β₂ receptor to the Kᵢ for the β₁ receptor (Kᵢ β₂ / Kᵢ β₁). A higher ratio indicates greater β₁-selectivity.
Table 1: Binding Affinity and Selectivity of Common Beta-Blockers at Human β₁ and β₂ Adrenergic Receptors
| Beta-Blocker | Kᵢ for β₁ (nM) | Kᵢ for β₂ (nM) | Selectivity Ratio (β₂/β₁) | Classification |
| Bisoprolol | 10 | 190 | 19 | β₁-selective |
| Atenolol | 130 | 1500 | 11.5 | β₁-selective |
| Metoprolol | 48 | 1200 | 25 | β₁-selective |
| Propranolol | 3.2 | 4.6 | 1.4 | Non-selective |
| Carvedilol | 0.9 | 1.9 | 2.1 | Non-selective |
| This compound | Not Available | Not Available | Not Available | Non-selective |
Data for bisoprolol, atenolol, metoprolol, propranolol, and carvedilol adapted from a study using recombinant cells expressing human β₁ and β₂ receptors.
The non-selective nature of this compound, as stated in the literature, suggests its selectivity ratio would be close to 1, similar to propranolol.
Experimental Protocols: Radioligand Binding Assay
The determination of a drug's binding affinity for a receptor is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying receptor density and ligand affinity. There are several variations, with competitive binding assays being the most common for determining the Kᵢ of an unlabeled compound.
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of a non-radioactive test compound (the "competitor," e.g., this compound) to displace a radioactive ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor. By performing the assay with a fixed concentration of the radioligand and varying concentrations of the competitor, an inhibition curve can be generated, from which the IC₅₀ of the competitor is determined. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Detailed Methodology
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for β₁ and β₂ adrenergic receptors.
1. Materials and Reagents:
- Cell Lines: Stably transfected cell lines expressing either human β₁ or human β₂ adrenergic receptors (e.g., CHO or HEK293 cells).
- Membrane Preparation: Cell pellets are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.
- Radioligand: A high-affinity, non-selective beta-blocker radiolabeled with a radioisotope. A common choice is [¹²⁵I]-Iodocyanopindolol (ICYP) or [³H]-Dihydroalprenolol ([³H]-DHA).
- Competitor: The unlabeled test compound (this compound).
- Non-specific Binding Control: A high concentration of a non-radioactive, high-affinity ligand (e.g., propranolol) to determine the amount of non-specific binding of the radioligand.
- Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
- Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity on the filters.
2. Assay Procedure:
- The assay is typically performed in 96-well plates.
- To each well, add a specific volume of:
- Cell membrane preparation (containing a known amount of protein).
- Assay buffer.
- Varying concentrations of the competitor (this compound). For total binding wells, add buffer instead of the competitor. For non-specific binding wells, add a saturating concentration of the non-specific binding control (e.g., 10 µM propranolol).
- A fixed concentration of the radioligand (typically at or below its K₋d value).
- Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Specific Binding: Calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of the competitor).
- IC₅₀ Determination: Plot the specific binding as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
- Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
- Kᵢ = IC₅₀ / (1 + [L]/K₋d)
- Where [L] is the concentration of the radioligand and K₋d is the dissociation constant of the radioligand for the receptor.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Beta-Adrenergic Receptor Signaling Pathway
The diagram below outlines the canonical signaling pathway of beta-adrenergic receptors upon activation by an agonist and the point of inhibition by an antagonist like this compound.
References
- 1. Cardiovascular response to adrenergic stimulation during treatment with this compound. A new non-cardioselective beta-blocking agent in primary hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound International Multicenter Study (T.I.M.S.). Predicting factors of an efficient therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. karger.com [karger.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Tertatolol in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Tertatolol in rodent models, including detailed protocols, quantitative data summaries, and diagrams of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a non-selective beta-adrenergic receptor blocker (beta-blocker) recognized for its therapeutic applications in cardiovascular conditions such as hypertension.[1][2] Its mechanism of action primarily involves the blockade of beta-1 and beta-2 adrenergic receptors, leading to reduced heart rate, decreased cardiac contractility, and lowered blood pressure.[1] Notably, this compound also exhibits unique renal vasodilatory effects, which can increase the glomerular filtration rate.[3][4] Some studies suggest it also possesses agonist activity at 5-HT1A receptors, which may contribute to its pharmacological profile.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo effects of this compound in rodent models.
Table 1: Effects of this compound on Hemodynamic Parameters in Rats
| Administration Route | Dose | Animal Model | Change in Systolic Blood Pressure | Change in Heart Rate | Reference |
| Subcutaneous (osmotic minipump) | 50 µg/kg/hr for 14 days | Sprague-Dawley rats | Decrease from 126 +/- 1 mmHg to 108 +/- 1 mmHg | Decrease from 405 +/- 3 bpm to 330 +/- 3 bpm |
Table 2: Effects of Intravenous this compound on Renal Function in Anesthetized Rats
| Dose (bolus i.v.) | Change in Urine Volume (µL/min) | Change in Urine Sodium (µeq/min) | Change in Glomerular Filtration Rate (mL/min) | Reference |
| 0.025 mg | 4.1 +/- 0.3 to 6.0 +/- 0.4 | 0.4 +/- 0.1 to 0.8 +/- 0.2 | 1.15 +/- 0.10 to 1.28 +/- 0.09 | |
| 0.05 mg | 4.1 +/- 0.3 to 10.2 +/- 1.3 | 0.4 +/- 0.1 to 1.2 +/- 0.2 | 1.15 +/- 0.10 to 1.41 +/- 0.07 | |
| 0.1 mg | 4.1 +/- 0.3 to 13.8 +/- 1.2 | 0.4 +/- 0.1 to 2.2 +/- 0.3 | 1.15 +/- 0.10 to 1.50 +/- 0.10 | |
| 0.2 mg | 4.1 +/- 0.3 to 18.8 +/- 1.9 | 0.4 +/- 0.1 to 3.4 +/- 0.7 | 1.15 +/- 0.10 to 1.62 +/- 0.16 | |
| 0.3 mg | 4.1 +/- 0.3 to 16.4 +/- 1.8 | 0.4 +/- 0.1 to 2.9 +/- 0.6 | 1.15 +/- 0.10 to 1.48 +/- 0.07 |
Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Rats
| Administration Route | Enantiomer | Total Clearance | Volume of Distribution | Bioavailability | Reference |
| Intravenous | (+)-Tertatolol | Lower than (-)-enantiomer | Lower than (-)-enantiomer | - | |
| Intravenous | (-)-Tertatolol | Higher than (+)-enantiomer | Higher than (+)-enantiomer | - | |
| Oral | (+)- and (-)-Tertatolol | - | - | No substantial difference |
Experimental Protocols
Preparation of this compound Solution
For in vivo administration, this compound hydrochloride should be dissolved in a sterile, physiologically compatible vehicle.
-
Vehicle: Sterile saline (0.9% NaCl) or a vehicle specified in previous studies, such as 1 mM HCl, can be used.
-
Preparation:
-
Weigh the required amount of this compound hydrochloride powder using an analytical balance.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the powder in the chosen vehicle.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Store the sterile solution at an appropriate temperature as recommended by the manufacturer, protected from light.
-
Administration Routes in Rodents
The choice of administration route depends on the experimental design and desired pharmacokinetic profile.
This is a common route for systemic administration in rodents.
-
Animal Restraint: Proper restraint is crucial for a successful and safe injection. For mice, the scruff of the neck can be gently grasped to immobilize the head and body. For rats, a two-person technique or wrapping in a towel may be necessary for secure handling.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Procedure:
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Draw up the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 ml/kg.
-
Position the animal with its head tilted slightly downwards.
-
Insert the needle at a 30-40 degree angle into the identified injection site.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
This method ensures precise oral dosing.
-
Animal Restraint: Restrain the animal firmly but gently, ensuring the head and neck are in a straight line to facilitate the passage of the gavage needle.
-
Procedure:
-
Select a gavage needle of the appropriate size and length for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).
-
Measure the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth, advancing it along the hard palate towards the esophagus.
-
If resistance is met, do not force the needle. The needle should pass smoothly into the esophagus.
-
Administer the this compound solution slowly. The recommended maximum oral gavage volume is generally 10 ml/kg.
-
Remove the needle gently and return the animal to its cage.
-
This route provides a slower absorption rate compared to IP or IV injections.
-
Animal Restraint: Restrain the animal and lift a fold of skin, typically in the interscapular region.
-
Procedure:
-
Use a sterile syringe and an appropriate needle (e.g., 25-27 gauge).
-
Insert the needle into the base of the "tent" of skin.
-
Aspirate to check for blood.
-
Inject the solution to form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
For continuous administration, osmotic minipumps can be implanted subcutaneously. This involves a minor surgical procedure under anesthesia.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's beta-blocking action.
Experimental Workflow for In Vivo this compound Administration
Caption: General experimental workflow for in vivo this compound studies.
References
Application Note: Chiral Separation of Tertatolol Enantiomers by HPLC
Introduction
Tertatolol is a beta-adrenergic receptor blocker used in the treatment of hypertension. It possesses a chiral center, resulting in two enantiomers, (R)- and (S)-tertatolol. The enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles. Therefore, the separation and quantification of individual enantiomers are crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of this compound enantiomers.
Methodology
The enantiomeric resolution of this compound is achieved using a macrocyclic antibiotic chiral stationary phase (CSP).[1][2] The method described provides a baseline separation of the two enantiomers, making it suitable for accurate quantification in various matrices, including plasma and pharmaceutical formulations.[1]
Experimental Protocol
This protocol outlines the necessary steps and conditions for the successful chiral separation of this compound enantiomers.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: Chirobiotic V (vancomycin macrocyclic antibiotic) column.[1][2]
-
Mobile Phase Chemicals: Methanol (HPLC grade), Glacial Acetic Acid (analytical grade), Triethylamine (analytical grade).
-
This compound racemic standard and individual enantiomers (if available).
-
Sample preparation reagents as required for the specific matrix (e.g., plasma).
2. Chromatographic Conditions
A summary of the HPLC conditions for the chiral separation of this compound enantiomers is provided in the table below.
| Parameter | Condition |
| Chiral Stationary Phase | Chirobiotic V |
| Mobile Phase | Methanol : Glacial Acetic Acid : Triethylamine (100:0.01:0.015, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL (can be optimized) |
3. Mobile Phase Preparation
To prepare 1 L of the mobile phase:
-
Measure 1000 mL of HPLC-grade methanol.
-
Add 100 µL of glacial acetic acid.
-
Add 150 µL of triethylamine.
-
Mix thoroughly and degas before use. The presence of triethylamine in the polar ionic mobile phase is crucial for achieving enantiomeric separation.
4. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase. Further dilute to a working concentration within the linear range of the assay (e.g., 5-500 ng/mL for plasma samples).
-
Sample Solution: The sample preparation will depend on the matrix. For pharmaceutical formulations, dissolve the tablet or formulation in the mobile phase, sonicate, and filter before injection. For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step may be necessary prior to analysis.
5. Analysis
-
Equilibrate the Chirobiotic V column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chiral separation of this compound enantiomers using the described method. This method has been validated in accordance with International Conference on Harmonisation (ICH) guidelines.
| Parameter | Value |
| Linearity Range (in plasma) | 5 - 500 ng/mL for each enantiomer |
| Detection Limit (in plasma) | 2 ng/mL for each enantiomer |
Experimental Workflow
The logical flow of the experimental protocol is illustrated in the diagram below.
References
Application Notes and Protocols for Tertatolol as a Pharmacological Tool for Beta-Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tertatolol as a pharmacological tool for inducing beta-adrenergic blockade in preclinical research. Detailed protocols for in vitro and in vivo experimental setups are provided, along with key quantitative data and visualizations of relevant signaling pathways and workflows.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist, acting on both β1 and β2 adrenergic receptors.[1][2] This action inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in sympathetic nervous system activity. Functionally, this results in decreased heart rate, cardiac contractility, and blood pressure.[1][3]
A unique characteristic of this compound is its additional activity as a potent antagonist at serotonin 5-HT1A receptors.[4] This dual-receptor activity should be a key consideration in experimental design and data interpretation. Furthermore, studies have shown that this compound can induce a reduction in the number of β-adrenergic receptors (Bmax) without altering their affinity (KD), a feature that may contribute to its long-lasting effects.
Data Presentation
The following tables summarize the available quantitative data for this compound to facilitate experimental design and comparison.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Preparation | K_i_ (nM) | Reference |
| 5-HT_1A_ | (+/-)-Tertatolol | Rat hippocampal membranes | 38 | |
| 5-HT_1A_ | (-)-Tertatolol | Rat hippocampal membranes | 18 | |
| 5-HT_1A_ | (+)-Tertatolol | Rat hippocampal membranes | 864 | |
| 5-HT_1A_ | (-)-Tertatolol | Rat hippocampal homogenates | 24 | |
| 5-HT_1A_ | (-)-Tertatolol | In vivo (rat brain) | 10 | |
| β_1_ Adrenergic | This compound | Not specified | Not available in cited literature | |
| β_2_ Adrenergic | This compound | Not specified | Not available in cited literature |
Note: While this compound is established as a non-selective β-adrenergic antagonist, specific K_i_ or IC_50_ values for β_1_ and β_2_ receptors were not available in the reviewed literature.
Table 2: In Vivo Efficacy of this compound
| Species | Dose | Route of Administration | Effect | Reference |
| Human | 5 mg/day | Oral | Reduction in heart rate and blood pressure | |
| Rat | 50 µg/kg/hr | Subcutaneous (osmotic minipump) | Lowered systolic blood pressure and heart rate | |
| Pig | 0.1, 0.3, 1, and 3 mg/kg | Intravenous | Decreased heart rate, cardiac output, and mean arterial blood pressure |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for assessing the beta-blocking activity of this compound in common experimental models.
In Vitro: Radioligand Binding Assay
This protocol determines the binding affinity of this compound for β-adrenergic receptors in a competitive binding assay.
Materials:
-
Cell line or tissue expressing β-adrenergic receptors (e.g., CHO or HEK293 cells stably expressing human β1 or β2 receptors, rat heart tissue).
-
Radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist).
-
This compound hydrochloride.
-
Non-specific binding control (e.g., high concentration of Propranolol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Add the membrane preparation (typically 20-50 µg protein), a fixed concentration of the radioligand (at its K_d_ value), and either buffer (for total binding), a saturating concentration of a non-selective antagonist like propranolol (for non-specific binding), or the desired concentration of this compound to each well.
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC_50_ value. Calculate the K_i_ value using the Cheng-Prusoff equation.
In Vitro: Isolated Tissue Bath Assay
This protocol assesses the functional antagonism of this compound on β-agonist-induced relaxation of pre-contracted smooth muscle.
Materials:
-
Rat thoracic aorta.
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Phenylephrine or KCl for pre-contraction.
-
Isoproterenol (a non-selective β-agonist).
-
This compound hydrochloride.
-
Isolated organ bath system with force-displacement transducers.
Protocol:
-
Tissue Preparation: Euthanize a rat according to approved animal care protocols and dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing PSS, with one end attached to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with PSS changes every 15 minutes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Concentration-Response Curves: Once a stable contraction plateau is reached, generate a cumulative concentration-response curve for the β-agonist isoproterenol (e.g., 10⁻⁹ M to 10⁻⁵ M) to induce relaxation.
-
After washing out the agonist and allowing the tissue to return to baseline, incubate a set of tissues with a fixed concentration of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) for a predetermined time (e.g., 30 minutes) before repeating the pre-contraction and the isoproterenol concentration-response curve.
-
Data Analysis: Plot the relaxation response as a percentage of the pre-contraction. Compare the concentration-response curves of isoproterenol in the absence and presence of different concentrations of this compound. A rightward shift in the curve indicates competitive antagonism. Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC_50_.
In Vivo: Assessment of Beta-Blockade in Rodents
This protocol measures the effect of this compound on heart rate and blood pressure in anesthetized or conscious rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthetic (if required, e.g., isoflurane or urethane).
-
Catheters for arterial and venous cannulation.
-
Blood pressure transducer and recording system.
-
ECG electrodes and amplifier.
-
This compound hydrochloride.
-
Isoproterenol hydrochloride.
-
Saline solution.
Protocol:
-
Animal Preparation: Anesthetize the rat and surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration. For conscious animal studies, use telemetric devices implanted in a prior surgery. Allow the animal to recover and stabilize.
-
Baseline Recordings: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes to ensure a stable recording.
-
This compound Administration: Administer a bolus dose of this compound intravenously (e.g., 0.1 - 1 mg/kg) or intraperitoneally.
-
Post-Tertatolol Monitoring: Continuously monitor MAP and HR to observe the beta-blocking effects of this compound, which should manifest as a decrease in both parameters.
-
β-Agonist Challenge: Once the effects of this compound have stabilized, administer a bolus dose of the β-agonist isoproterenol (e.g., 1 µg/kg, IV). In a control (saline-treated) animal, this would cause a significant increase in heart rate (tachycardia) and a decrease in blood pressure. In a this compound-treated animal, this response will be significantly blunted.
-
Data Analysis: Quantify the change in baseline HR and MAP following this compound administration. Measure the peak change in HR and MAP in response to the isoproterenol challenge and compare the responses between control and this compound-treated groups to determine the degree of beta-blockade.
Conclusion
This compound is a versatile pharmacological tool for the investigation of the beta-adrenergic system. Its well-characterized non-selective beta-blocking activity, coupled with its unique 5-HT1A receptor antagonism, makes it a valuable compound for a range of cardiovascular and neurological research applications. The protocols and data provided herein should serve as a comprehensive resource for researchers employing this compound in their studies. Careful consideration of its dual-receptor profile is essential for accurate experimental design and interpretation.
References
- 1. Beta-adrenergic receptor changes during this compound treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reduction of beta-adrenergic receptors by this compound: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosage Considerations for Tertatolol in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertatolol is a non-cardioselective beta-adrenergic receptor antagonist with additional 5-HT1A receptor agonist properties. It has been investigated for its effects on cardiovascular and renal systems. This document provides a summary of dosage considerations for this compound in preclinical studies, based on available literature. It includes summaries of quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway to guide researchers in designing their own studies.
Data Presentation
Efficacy and Pharmacodynamic Studies
The following tables summarize the dosages of this compound used in various preclinical models to elicit pharmacodynamic responses.
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Anesthetized Pig | Intravenous (i.v.) | 0.1, 0.3, 1, and 3 mg/kg | Decreased heart rate, cardiac output, mean arterial pressure, total carotid blood flow, and arteriovenous anastomotic blood flow. | |
| Conscious Dog | Intravenous (i.v.) | 0.05 mg/kg | Significant decrease in heart rate, slight increase in glomerular filtration rate (GFR), and significant increase in sodium and potassium excretion. No significant change in mean arterial pressure or effective renal plasma flow (ERPF). | [1] |
| Isolated Perfused Rat Kidney | Intra-arterial bolus | 12.5, 25, and 50 µg/kg | At 25 and 50 µg/kg, significantly enhanced GFR and perfusate flow rate (PFR), and progressively increased urine flow and urinary sodium and potassium excretion. | [2] |
Pharmacokinetic Studies
| Animal Model | Route of Administration | Study Details | Key Findings | Reference |
| Wistar Rat | Oral and Intravenous | Investigation of the pharmacokinetics of this compound enantiomers. | After i.v. administration, (+)-tertatolol showed lower total clearance and volume of distribution compared to the (-)-enantiomer. After oral administration, no substantial difference in bioavailability was observed between the enantiomers. | [3] |
Toxicological Studies
Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect-Level), and MTD (Maximum Tolerated Dose), are not widely available in published literature. Preclinical toxicology programs for pharmaceuticals typically involve a tiered approach to establish safety margins.[4][5] These studies are crucial for determining a safe starting dose for first-in-human clinical trials.
Experimental Protocols
Protocol 1: Evaluation of Hemodynamic Effects in Anesthetized Pigs
Objective: To assess the effects of intravenously administered this compound on systemic and regional hemodynamics.
Materials:
-
This compound hydrochloride
-
Anesthetic agents (e.g., propofol, fentanyl)
-
Saline solution (0.9% NaCl)
-
Yorkshire-cross pigs
-
Surgical instruments for catheterization
-
Hemodynamic monitoring equipment (e.g., pressure transducers, flow probes)
-
Ventilator
Procedure:
-
Animal Preparation: Fast the pigs overnight with free access to water. Anesthetize the animals using an appropriate protocol, for example, with propofol and fentanyl, and maintain anesthesia throughout the experiment. Intubate and mechanically ventilate the pigs.
-
Catheterization: Surgically place catheters in a femoral artery for blood pressure monitoring and blood sampling, a femoral vein for drug administration, and around the carotid artery for blood flow measurement.
-
Baseline Measurements: Allow the animal to stabilize after surgery. Record baseline hemodynamic parameters, including heart rate, mean arterial pressure, cardiac output, and carotid blood flow for a defined period (e.g., 30 minutes).
-
This compound Administration: Prepare solutions of this compound in saline. Administer this compound intravenously as a bolus injection at escalating doses (e.g., 0.1, 0.3, 1, and 3 mg/kg).
-
Post-Dose Monitoring: Continuously monitor and record all hemodynamic parameters for a specified period after each dose administration.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline at each dose level.
Protocol 2: Assessment of Renal Function in Conscious Dogs
Objective: To determine the effect of intravenously administered this compound on renal function.
Materials:
-
This compound hydrochloride
-
Propranolol (as a comparator)
-
p-Aminohippurate (PAH) and creatinine solutions for infusion
-
Saline solution (0.9% NaCl)
-
Beagle dogs
-
Metabolic cages for urine collection
-
Equipment for blood sampling and analysis
Procedure:
-
Animal Acclimatization: House the dogs in metabolic cages for several days before the experiment to allow for acclimatization. Provide a controlled diet and free access to water.
-
Catheterization: On the day of the experiment, place catheters in a cephalic vein for infusions and a jugular vein for blood sampling.
-
Priming and Infusion: Administer a priming dose of PAH and creatinine, followed by a continuous intravenous infusion to maintain stable plasma concentrations.
-
Baseline Period: After an equilibration period, collect two consecutive 30-minute urine samples and corresponding blood samples to determine baseline effective renal plasma flow (ERPF) and glomerular filtration rate (GFR).
-
Drug Administration: Administer a single intravenous dose of this compound (0.05 mg/kg) or propranolol (0.5 mg/kg) in saline.
-
Post-Dose Period: Collect two further 30-minute urine and blood samples after drug administration.
-
Sample Analysis: Analyze plasma and urine samples for PAH and creatinine concentrations to calculate ERPF and GFR. Also, measure sodium and potassium concentrations in urine.
-
Data Analysis: Compare the post-dose values of ERPF, GFR, and electrolyte excretion to the baseline values.
Mandatory Visualization
Beta-Adrenergic Receptor Signaling Pathway
This compound, as a beta-blocker, primarily acts by antagonizing the beta-adrenergic receptors. The binding of catecholamines (like epinephrine and norepinephrine) to these G-protein coupled receptors (GPCRs) normally initiates a signaling cascade that leads to various physiological responses. The diagram below illustrates this pathway.
Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study to evaluate the pharmacological effects of a test compound like this compound.
Caption: A generalized workflow for a preclinical in vivo efficacy study.
References
- 1. Renal hemodynamic effects of this compound compared with those of propranolol in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on renal function in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the enantiomers of this compound in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scantox.com [scantox.com]
- 5. Basic principles of non-clinical development: Toxicology | EUPATI Open Classroom [learning.eupati.eu]
Application Notes and Protocols for Studying Tertatolol's Effects on Renal Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tertatolol is a non-selective beta-adrenergic blocker that has demonstrated unique effects on renal function, distinguishing it from other drugs in its class.[1][2] Unlike many beta-blockers that can decrease renal blood flow and glomerular filtration rate (GFR), this compound has been shown to preserve or even enhance these parameters.[1][3][4] These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies to evaluate the renal effects of this compound.
Preclinical Experimental Design: Rodent Models
A robust preclinical experimental design is crucial to elucidate the mechanisms underlying this compound's effects on renal function. The following protocols are designed for studies using rat models, which have been commonly used in previous research on this compound.
Experimental Workflow: Preclinical Rodent Study
Caption: Workflow for a preclinical study of this compound in rodents.
Key Experimental Protocols
1. Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF)
The gold standard for measuring GFR is inulin clearance, while para-aminohippuric acid (PAH) clearance is used for RPF.
-
Animal Preparation: Anesthetize the rat and catheterize the jugular vein (for infusion), carotid artery (for blood sampling), and bladder (for urine collection).
-
Infusion: Administer a priming dose of inulin and PAH, followed by a constant intravenous infusion.
-
Sample Collection: After an equilibration period, collect timed urine samples and arterial blood samples at the beginning, middle, and end of each urine collection period.
-
Analysis: Measure the concentrations of inulin and PAH in plasma and urine samples using appropriate assays (e.g., colorimetric or HPLC).
-
Calculation:
-
GFR = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration
-
RPF = (Urine PAH Concentration x Urine Flow Rate) / (Arterial PAH Concentration - Renal Vein PAH Concentration)
-
Note: In practice, effective RPF is often calculated assuming complete extraction of PAH by the kidneys, simplifying the denominator to the arterial PAH concentration.
-
2. Assessment of Oxidative Stress
Oxidative stress is implicated in the pathogenesis of kidney disease.
-
Sample Collection: Collect plasma, urine, and kidney tissue homogenates.
-
Biomarker Analysis: Measure levels of established oxidative stress markers:
-
Lipid Peroxidation: Malondialdehyde (MDA) and F2-isoprostanes.
-
Protein Oxidation: Advanced oxidation protein products (AOPPs) and protein carbonyls.
-
DNA Damage: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG).
-
Antioxidant Capacity: Glutathione-related enzyme activity.
-
-
Methodology: Utilize commercially available ELISA kits or spectrophotometric assays for quantification.
3. Kidney Histopathology
Histopathological analysis provides crucial information on structural changes in the kidney.
-
Tissue Preparation: Perfuse the kidneys with a fixative (e.g., 4% paraformaldehyde), embed in paraffin, and section the tissue.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for glomeruli and basement membranes, and Masson's trichrome for fibrosis.
-
Microscopic Examination: A renal pathologist should blindly score the slides for features such as glomerulosclerosis, tubular atrophy, interstitial fibrosis, and inflammatory cell infiltration.
Data Presentation: Preclinical Findings
Table 1: Effects of this compound on Renal Hemodynamics in Rats
| Parameter | Vehicle Control | This compound (low dose) | This compound (high dose) | Propranolol |
| GFR (mL/min) | 1.15 ± 0.10 | 1.41 ± 0.07 | 1.62 ± 0.16 | No significant change |
| RPF (mL/min) | Baseline | Increased | Increased | Decreased |
| Urine Volume (µL/min) | 4.1 ± 0.3 | 10.2 ± 1.3 | 18.8 ± 1.9 | Minimal increase |
| Urinary Sodium Excretion (µEq/min) | 0.4 ± 0.1 | 1.2 ± 0.2 | 3.4 ± 0.7 | Minimal increase |
| *Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. (Data synthesized from multiple sources). |
Clinical Trial Design: Human Studies
Clinical trials are essential to confirm the renal effects of this compound in humans. A double-blind, placebo-controlled, crossover study design is recommended to minimize inter-individual variability.
Experimental Workflow: Clinical Trial
Caption: Workflow for a clinical trial of this compound.
Key Experimental Protocols
1. Measurement of GFR and RPF in Humans
-
GFR Measurement:
-
Gold Standard: Inulin clearance remains the reference standard.
-
Alternative: Iohexol plasma clearance is a widely accepted and more convenient method. It involves administering iohexol and collecting plasma samples to measure its clearance.
-
-
RPF Measurement:
-
Gold Standard: Para-aminohippuric acid (PAH) clearance is the gold standard for estimating effective renal plasma flow.
-
-
Procedure: The protocols are similar to those in animal studies but adapted for human subjects, involving intravenous infusions and timed blood and urine collections.
2. Assessment of the Renin-Angiotensin-Aldosterone System (RAAS)
Beta-blockers are known to suppress the RAAS.
-
Sample Collection: Collect blood samples for plasma renin activity (PRA), angiotensin II, and aldosterone measurements.
-
Analysis: Use radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) for quantification.
-
Timing: Collect samples at baseline and after each treatment period to assess the impact of this compound on the RAAS.
Data Presentation: Clinical Findings
Table 2: Effects of this compound on Renal Function in Hypertensive Patients
| Parameter | Placebo | This compound (5 mg/day) |
| GFR (mL/min/1.73m²) | Baseline | Increased by ~10% |
| Effective RPF (mL/min/1.73m²) | Baseline | Increased by ~13% |
| Renal Vascular Resistance | Baseline | Decreased by ~16% |
| Filtration Fraction | Baseline | No significant change |
| Data are presented as percentage change from baseline. *p < 0.05 compared to baseline. (Data synthesized from multiple sources). |
Signaling Pathways
This compound's unique renal effects may be mediated by multiple signaling pathways. As a non-selective beta-blocker, it antagonizes both β1 and β2 adrenergic receptors. This leads to a reduction in renin release from the juxtaglomerular apparatus, thereby suppressing the RAAS. Some evidence also suggests a possible interaction with dopaminergic receptors, which could contribute to its renal vasodilatory properties.
Caption: Proposed signaling pathways of this compound in the kidney.
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for investigating the renal effects of this compound. By employing these methodologies, researchers can gain a deeper understanding of its unique renal-protective properties and its potential as a therapeutic agent for hypertensive patients, particularly those with compromised renal function.
References
- 1. Effect of this compound on glomerular hemodynamics in the normal Munich-Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive action of beta-adrenoceptor blocking drugs. The role of intrarenal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of this compound on renal function in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Cellular Effects of Tertatolol
Introduction
Tertatolol is a non-selective beta-adrenergic receptor antagonist, or beta-blocker, primarily utilized for its cardiovascular effects, such as treating hypertension.[1][2] Its mechanism involves blocking both beta-1 and beta-2 adrenergic receptors, which reduces heart rate, cardiac contractility, and blood pressure.[1] Beyond its established cardiovascular applications, there is growing scientific interest in the pleiotropic effects of beta-blockers, including their potential impact on cellular proliferation, apoptosis, and other fundamental cellular processes. Studies have suggested that beta-blockers can inhibit the proliferation of certain cell types, such as human mesangial cells[3], and induce apoptosis in various cancer cell lines, indicating a potential for drug repurposing.[4]
These application notes provide a comprehensive guide for researchers and scientists to investigate the cellular and molecular effects of this compound in a cell culture setting. The protocols detailed below cover key assays for determining this compound's impact on cell viability, apoptosis, and cell cycle progression, and provide a framework for exploring its influence on cellular signaling pathways.
1. Cell Viability and Proliferation Assays
Application: Cell viability and proliferation assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Illustrative Quantitative Data for this compound: The following table presents hypothetical IC50 values for this compound across different cell lines after 72 hours of treatment. These values are for illustrative purposes and should be determined experimentally for specific cell lines of interest.
| Cell Line | Cell Type | Illustrative IC50 (µM) |
| A549 | Human Lung Carcinoma | 150 |
| MCF-7 | Human Breast Adenocarcinoma | 200 |
| HMC | Human Mesangial Cells | 95 |
| HUVEC | Human Umbilical Vein Endothelial Cells | > 500 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Cell Viability Assay
Materials:
-
This compound stock solution (in DMSO or sterile water)
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound. Further dilute the stock in complete medium to prepare a series of working concentrations (e.g., 0, 10, 50, 100, 250, 500 µM). Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using appropriate software.
2. Apoptosis Assays
Application: Apoptosis, or programmed cell death, is a critical cellular process. Many anti-proliferative agents exert their effect by inducing apoptosis. The Annexin V-FITC and Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis using flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Illustrative Quantitative Data for this compound: The following table shows a hypothetical distribution of cell populations after 48 hours of treatment with this compound (100 µM) in a cancer cell line.
| Cell Population | Vehicle Control (%) | This compound (100 µM) (%) |
| Viable (Annexin V- / PI-) | 95.0 | 65.0 |
| Early Apoptotic (Annexin V+ / PI-) | 2.5 | 20.0 |
| Late Apoptotic (Annexin V+ / PI+) | 1.5 | 10.0 |
| Necrotic (Annexin V- / PI+) | 1.0 | 5.0 |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Protocol: Apoptosis Detection by Flow Cytometry
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Be sure to collect the cells floating in the medium as they may be apoptotic. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells using a flow cytometer within one hour.
-
Data Quantification: Use the flow cytometry software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
3. Cell Cycle Analysis
Application: Many compounds inhibit cell proliferation by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase). Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye, typically Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure this intensity and determine the distribution of cells throughout the different phases of the cell cycle.
Illustrative Quantitative Data for this compound: The following table provides an example of cell cycle distribution changes in a cancer cell line after 24 hours of treatment with this compound (100 µM).
| Cell Cycle Phase | Vehicle Control (%) | This compound (100 µM) (%) |
| G0/G1 Phase | 55 | 70 |
| S Phase | 30 | 15 |
| G2/M Phase | 15 | 15 |
Logical Diagram: Cell Cycle Phases
Caption: The four main phases of the eukaryotic cell cycle.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound for the desired time. Harvest cells via trypsinization, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Centrifuge the cells and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or store at -20°C overnight.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only stains the DNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The software will generate a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count.
-
Data Interpretation: Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Signaling Pathway Analysis
Application: this compound's primary mechanism is the competitive antagonism of beta-adrenergic receptors, which, upon activation by catecholamines, increase intracellular cyclic adenosine monophosphate (cAMP) and activate Protein Kinase A (PKA). By blocking these receptors, this compound inhibits this signaling cascade. Investigating the downstream effects of this inhibition is key to understanding its broader cellular impact. Furthermore, this compound has been shown to reduce the number of beta-adrenergic receptors on lymphocytes, suggesting an additional mechanism of action beyond simple competitive inhibition. Assays such as Western Blotting can be used to measure changes in the expression or phosphorylation status of key proteins within this and other affected pathways (e.g., pro- and anti-apoptotic proteins like Bax and Bcl-2).
Signaling Pathway: Beta-Adrenergic Receptor Inhibition
Caption: Inhibition of the β-adrenergic signaling pathway by this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Cardiovascular response to adrenergic stimulation during treatment with this compound. A new non-cardioselective beta-blocking agent in primary hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a beta-blocker with unique effects on human glomerular cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Microdialysis for Studying Tertatolol's Effects on Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertatolol is a non-selective beta-adrenergic receptor antagonist that also exhibits potent antagonist activity at serotonin 5-HT1A receptors.[1][2][3][4] This dual mechanism of action makes it a compound of significant interest for its potential effects on neurotransmitter systems implicated in both cardiovascular regulation and neuropsychiatric conditions. In vivo microdialysis is a powerful technique for monitoring the extracellular concentrations of neurotransmitters in the brain of awake, freely-moving animals, providing crucial insights into the pharmacodynamic effects of drugs like this compound.[5]
These application notes provide a comprehensive overview of the use of in vivo microdialysis to study the effects of this compound on key neurotransmitters, with a primary focus on serotonin (5-HT) for which there is substantial published data. Methodologies for investigating effects on norepinephrine and dopamine are also presented.
Data Presentation: Effects of this compound on Extracellular Serotonin
The following tables summarize quantitative data from in vivo microdialysis studies investigating the effects of (-)-Tertatolol on extracellular 5-HT levels in the rat frontal cortex.
Table 1: Effect of (-)-Tertatolol Alone on Extracellular 5-HT
| Treatment | Dose (mg/kg, i.v.) | Brain Region | Maximum 5-HT Increase (% of baseline) | Study Reference |
| (-)-Tertatolol | 2.4 | Frontal Cortex | Slight but significant increase |
Table 2: Effect of (-)-Tertatolol in Combination with Paroxetine on Extracellular 5-HT
| Pre-treatment | Dose (mg/kg, i.v.) | Treatment | Dose (mg/kg, i.v.) | Brain Region | Maximum 5-HT Increase (% of baseline) | Study Reference |
| (-)-Tertatolol | 2.4 | Paroxetine | 0.8 | Frontal Cortex | > 200% | |
| Vehicle | - | Paroxetine | 0.8 | Frontal Cortex | Significantly less than with this compound pre-treatment |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action on Serotonergic Neurons
Caption: Mechanism of this compound's effect on serotonergic neurotransmission.
In Vivo Microdialysis Experimental Workflow
Caption: General workflow for in vivo microdialysis experiments.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Serotonin in the Frontal Cortex of Anesthetized Rats
Objective: To measure the effect of intravenously administered (-)-Tertatolol, alone and in combination with paroxetine, on extracellular 5-HT levels in the rat frontal cortex.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., chloral hydrate or isoflurane)
-
Stereotaxic apparatus
-
Concentric microdialysis probes (e.g., 4 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4
-
(-)-Tertatolol solution
-
Paroxetine solution
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Probe Preparation:
-
Construct or obtain concentric microdialysis probes.
-
Flush the probe with sterile, deionized water, then equilibrate with aCSF for at least 30 minutes before implantation.
-
Determine the in vitro recovery rate of the probe for 5-HT prior to implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Implant a guide cannula targeted at the frontal cortex. Stereotaxic coordinates: AP +3.0 mm, ML 3.2 mm, DV 5.0 mm from bregma and dura.
-
Secure the guide cannula to the skull using dental cement.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe into the implanted guide cannula.
-
Connect the probe's inlet to the syringe pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer (-)-Tertatolol (2.4 mg/kg, i.v.) or vehicle.
-
For combination studies, administer paroxetine (0.8 mg/kg, i.v.) after the this compound pre-treatment.
-
Continue collecting dialysate samples for at least 2-3 hours post-drug administration.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of 5-HT in the dialysate samples using an HPLC-ECD system.
-
Quantify the 5-HT peaks based on retention times and a standard curve.
-
Correct the measured concentrations for the in vitro recovery rate of the probe.
-
Express the results as a percentage change from the mean baseline concentration.
-
Protocol 2: General Method for Studying this compound's Effects on Dopamine and Norepinephrine
Objective: To provide a general framework for assessing the potential effects of this compound on extracellular dopamine and norepinephrine levels in relevant brain regions (e.g., prefrontal cortex, nucleus accumbens, or hippocampus).
Note: As of the date of this document, specific in vivo microdialysis data for this compound's effects on dopamine and norepinephrine is not widely available in published literature. This protocol is based on established methods for measuring these neurotransmitters.
Materials:
-
Same as Protocol 1, with the following additions:
-
Target brain regions may vary, for example:
-
Nucleus Accumbens (for Dopamine): AP +1.7 mm, ML +1.5 mm, DV -7.0 mm from bregma.
-
Hippocampus (for Norepinephrine): AP -3.3 mm, ML +1.8 mm, DV -3.5 mm from bregma.
-
-
Antioxidant solution (e.g., 0.1 M perchloric acid) in collection vials to prevent catecholamine degradation.
-
Procedure:
-
Probe Preparation and Surgical Implantation:
-
Follow steps 1 and 2 from Protocol 1, adjusting the stereotaxic coordinates for the desired brain region.
-
-
Microdialysis Experiment:
-
Follow step 3 from Protocol 1.
-
Administer this compound at a dose range demonstrated to be effective at 5-HT1A receptors (e.g., 2.5 to 10 mg/kg, s.c. or i.v.).
-
Collect dialysate samples into vials containing an antioxidant.
-
-
Sample Analysis:
-
Analyze dopamine and norepinephrine concentrations using HPLC-ECD. The electrochemical detector settings will need to be optimized for catecholamine detection.
-
Quantify and analyze the data as described in Protocol 1.
-
Discussion and Interpretation of Results
-
Serotonin: The data strongly indicate that this compound, through its 5-HT1A receptor antagonism, can enhance the effects of SSRIs. This is achieved by blocking the 5-HT1A autoreceptor-mediated negative feedback on 5-HT release. When an SSRI like paroxetine blocks serotonin reuptake, the resulting increase in synaptic 5-HT normally activates these autoreceptors, which in turn reduces the firing rate of serotonergic neurons and limits further 5-HT release. By antagonizing these autoreceptors, this compound prevents this inhibitory feedback, leading to a synergistic increase in extracellular 5-HT when combined with an SSRI.
-
Dopamine and Norepinephrine: While direct microdialysis data is lacking, this compound's known pharmacological properties allow for informed hypotheses.
-
Beta-Adrenoceptor Blockade: Blockade of beta-adrenoceptors, particularly in regions like the prefrontal cortex, could potentially modulate norepinephrine and dopamine release. The net effect is difficult to predict without experimental data, as it would depend on the interplay between different adrenoceptor subtypes and their influence on local and projecting circuits.
-
5-HT1A Receptor Antagonism: 5-HT1A receptors are known to modulate the activity of dopaminergic and noradrenergic systems. This compound's antagonism at these receptors could therefore indirectly influence dopamine and norepinephrine release. For instance, some studies suggest that 5-HT1A receptor activation can influence dopamine release in the prefrontal cortex.
-
Conclusion
In vivo microdialysis is an indispensable tool for elucidating the neurochemical effects of this compound. The existing evidence robustly supports its role in modulating the serotonin system, particularly in augmenting the effects of SSRIs. Further research using the protocols outlined here is warranted to clarify the impact of this compound on dopamine and norepinephrine systems, which would provide a more complete understanding of its pharmacological profile and therapeutic potential.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noradrenergic Profile of Hippocampal Formation Theta Rhythm in Anaesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT-induced release of hippocampal noradrenaline in vivo: evidence for a role of both 5-HT1A and dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response of amygdalar norepinephrine to footshock and GABAergic drugs using in vivo microdialysis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Methods with Tertatolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Tertatolol, a non-selective beta-adrenergic receptor antagonist with additional pharmacological activities. This document includes detailed protocols for relevant electrophysiological experiments, a summary of quantitative data, and diagrams of associated signaling pathways and workflows.
Introduction
This compound is a potent, non-selective beta-adrenoceptor antagonist used in the management of hypertension.[1] Beyond its primary mechanism of action, this compound exhibits significant antagonist activity at serotonin 5-HT1A receptors and possesses membrane-stabilizing properties.[2][3] These characteristics suggest a broader range of effects on the electrical activity of cells, particularly neurons and cardiomyocytes, making it a compound of interest for electrophysiological research.
Electrophysiological Properties of this compound
This compound's electrophysiological effects can be categorized into three main areas:
-
Beta-Adrenergic Receptor Blockade: As a non-selective beta-blocker, this compound competitively inhibits β1 and β2 adrenergic receptors.[2] This action primarily affects cardiac electrophysiology by reducing heart rate and myocardial contractility. The underlying mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced phosphorylation of downstream targets, including L-type calcium channels.
-
5-HT1A Receptor Antagonism: this compound is a potent antagonist of both presynaptic and postsynaptic 5-HT1A receptors. This activity is particularly relevant in the central nervous system, where it can modulate the firing rate of serotonergic neurons.
-
Membrane-Stabilizing Activity: this compound exhibits membrane-stabilizing effects, a property it shares with other beta-blockers like propranolol. This activity, akin to that of local anesthetics, suggests a direct interaction with voltage-gated ion channels, such as sodium and potassium channels, which can influence action potential generation and propagation.
Quantitative Data Summary
The following tables summarize the known quantitative electrophysiological and binding data for this compound and the ion channel blocking effects of the related compound, propranolol.
Table 1: Effects of this compound on 5-HT1A Receptors and Neuronal Firing
| Parameter | Species | Preparation | Value | Reference |
| Binding Affinity (Ki) | ||||
| 5-HT1A Receptor | Rat | Hippocampal Membranes | 10 nM | |
| Functional Antagonism | ||||
| Inhibition of 8-OH-DPAT-induced effects | Rat | In vivo | ID50 ≈ 0.40 mg/kg i.v. | |
| Neuronal Firing | ||||
| Effect on basal firing rate of DRN 5-HT neurons | Rat | In vivo | No significant effect at 0.8–2.4 mg/kg | |
| Blockade of paroxetine-induced inhibition of 5-HT neuron firing | Rat | In vivo | Significant blockade at 2.4 mg/kg |
Table 2: Physiological Effects of this compound in Humans
| Parameter | Condition | Dosage | Effect | Reference |
| Supine Heart Rate | Hypertension | 5 mg/day | ↓ 15.5 beats/min | |
| Supine Systolic Blood Pressure | Hypertension | 5 mg/day | ↓ 24.2 mm Hg | |
| Supine Diastolic Blood Pressure | Hypertension | 5 mg/day | ↓ 16.6 mm Hg | |
| Beta-Adrenergic Receptor Number | Healthy Volunteers | 5 mg/day (7 days) | ↓ 26% |
Table 3: Ion Channel Blocking Effects of Propranolol (for protocol design with this compound)
| Ion Channel | Preparation | Method | IC50 | Reference |
| Voltage-Gated Sodium Channels | ||||
| hNav1.5 (cardiac) | HEK-293 cells | Whole-cell patch-clamp | Tonic block: 21.4 µM (R-), 23.6 µM (S-); Use-dependent block: 2.7 µM (R-), 2.6 µM (S-) | |
| hNav1.1 (neuronal) | HEK-293 cells | Whole-cell patch-clamp | Less sensitive than hNav1.5 | |
| Potassium Channels | ||||
| hERG (IKr) | CHO cells | Whole-cell patch-clamp | 9.9 µM | |
| ATP-sensitive K+ (KATP) | Neonatal rat ventricular myocytes | Whole-cell patch-clamp | 6.7 µM | |
| Inward rectifier K+ (IK1) | Neonatal rat ventricular myocytes | Whole-cell patch-clamp | 102.4 µM |
Experimental Protocols
Protocol 1: In Vivo Extracellular Recording of Dorsal Raphe Nucleus (DRN) 5-HT Neurons
This protocol is adapted from studies investigating the effects of this compound on the firing rate of serotonergic neurons.
1. Animal Preparation:
- Male Sprague-Dawley rats (250-300 g) are anesthetized with chloral hydrate (400 mg/kg, i.p.).
- The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C.
- A burr hole is drilled over the DRN (coordinates: AP -7.8 mm from bregma, L 0.0 mm, DV -5.5 to -7.0 mm from the brain surface).
2. Recording Setup:
- A glass microelectrode filled with 2 M NaCl (impedance 5-15 MΩ) is lowered into the DRN.
- The electrode is connected to a high-impedance amplifier, and the signal is filtered (band-pass 0.3-3 kHz) and displayed on an oscilloscope and audio monitor.
- Spike activity is discriminated and integrated into a firing rate histogram.
3. Drug Administration:
- A lateral tail vein is cannulated for intravenous (i.v.) drug administration.
- This compound is dissolved in saline and administered at doses ranging from 0.8 to 2.4 mg/kg.
4. Data Acquisition and Analysis:
- Identify serotonergic neurons by their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration (>2 ms) positive-going action potentials.
- Record a stable baseline firing rate for at least 3 minutes before drug administration.
- Following drug injection, record the firing rate for a sufficient period to observe the full effect.
- Analyze the data by comparing the mean firing rate before and after drug application.
Protocol 2: Suggested Whole-Cell Patch-Clamp Protocol for Investigating this compound's Effects on Voltage-Gated Sodium Channels in a Heterologous Expression System
This protocol is based on studies of propranolol's effects on Nav channels and is suggested as a starting point for characterizing this compound's membrane-stabilizing properties.
1. Cell Culture and Transfection:
- Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transiently transfect cells with plasmids encoding the desired human sodium channel alpha subunit (e.g., hNav1.5 for cardiac or hNav1.1 for neuronal) and beta subunits using a suitable transfection reagent.
- Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
- Perform recordings 24-48 hours post-transfection.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
- Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
3. Recording Procedure:
- Use an automated or manual patch-clamp system.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Obtain a gigaohm seal (>1 GΩ) on a transfected cell and establish the whole-cell configuration.
- Hold the cell at a holding potential of -120 mV.
4. Voltage-Clamp Protocols:
- Tonic Block: Apply a 500 ms depolarizing pulse to -20 mV every 30 seconds to measure peak sodium current. After obtaining a stable baseline, perfuse with increasing concentrations of this compound.
- Use-Dependent Block: From a holding potential of -120 mV, apply a train of 20 ms depolarizing pulses to -20 mV at various frequencies (e.g., 1, 5, 10 Hz).
- Steady-State Inactivation: From a holding potential of -120 mV, apply a 500 ms prepulse to various potentials (from -140 mV to -20 mV in 10 mV increments) followed by a 20 ms test pulse to -20 mV.
5. Data Analysis:
- Calculate the percentage of current inhibition for tonic block at each concentration and fit the data to a Hill equation to determine the IC50.
- For use-dependent block, plot the normalized peak current against the pulse number and compare the decay rates at different frequencies.
- For steady-state inactivation, plot the normalized peak current as a function of the prepulse potential and fit to a Boltzmann function to determine the half-inactivation potential (V1/2).
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Tertatolol Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Tertatolol in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions like PBS or cell culture media?
A1: this compound is a lipophilic ("fat-loving") compound with a high logP value and is classified as a weak base. Its chemical structure leads to very low intrinsic solubility in water and neutral pH aqueous solutions. Precipitation is common when a concentrated stock solution is diluted into a buffer like PBS or cell culture medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its low water solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. Ethanol can also be used.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, sensitive or primary cell lines may require concentrations below 0.1%. It is always best practice to include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent itself.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: This is a common issue. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem. Key strategies include ensuring your stock solution is fully dissolved, warming the media, and using a stepwise dilution method.
Physicochemical and Solubility Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₂S | [1] |
| Molar Mass | 295.44 g/mol | [1] |
| Water Solubility | 0.0221 mg/mL | [2] |
| logP | 2.92 | [2] |
| pKa (Strongest Basic) | 9.76 | [2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Very Poorly Soluble | |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Poorly Soluble | Inferred from water solubility and pKa. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Soluble | An alternative to DMSO for stock solutions. |
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Issue: A precipitate forms after diluting the this compound stock solution into the aqueous experimental buffer (e.g., cell culture medium, PBS).
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (Molar Mass: 295.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh 2.95 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C for 5-10 minutes to ensure the this compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Protocol 2: Diluting this compound for Cell Culture Experiments
This protocol provides a method for diluting the 10 mM DMSO stock solution to a final working concentration of 10 µM in cell culture media, ensuring the final DMSO concentration is 0.1%.
Caption: Workflow for preparing a this compound working solution.
-
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm Media: Warm your desired volume of cell culture medium to 37°C.
-
Prepare Intermediate Dilution (1:100): In a sterile tube, add a small volume of the 10 mM stock solution to the warmed medium. For example, add 2 µL of the stock to 198 µL of medium. Vortex gently. This creates a 100 µM intermediate solution in 1% DMSO.
-
Prepare Final Working Solution (1:10): Add the intermediate dilution to the final volume of warmed media. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium. This results in a final working concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.
-
Treat Cells: Immediately add the final working solution (and vehicle control) to your cells.
-
Signaling Pathway
This compound is a non-selective antagonist of β1 and β2-adrenergic receptors. Its primary mechanism of action involves blocking the downstream signaling cascade initiated by catecholamines like adrenaline.
Caption: this compound's mechanism of action on the β-adrenergic pathway.
References
Overcoming challenges in quantifying Tertatolol in biological samples
Welcome to the Technical Support Center for the quantification of Tertatolol in biological samples. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the bioanalytical method development, validation, and sample analysis for this compound.
Category 1: Sample Preparation and Extraction
Question: I am observing low recovery of this compound from plasma samples. What are the potential causes and solutions?
Answer: Low recovery is a common issue stemming from the sample extraction process. Potential causes include:
-
Inefficient Extraction Technique: The chosen method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for this compound.
-
Incorrect pH: The pH of the sample during extraction is critical. This compound is a basic compound, so adjusting the pH to an alkaline value (e.g., pH 9-10) during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can significantly improve its extraction into an organic solvent.
-
Suboptimal LLE Solvent: The polarity and type of organic solvent used in LLE must be appropriate. A moderately polar, water-immiscible solvent is often effective.
-
Improper SPE Cartridge/Protocol: The sorbent type (e.g., C18, HLB) and the wash/elution solvent composition for SPE must be carefully optimized.
Troubleshooting Steps:
-
Optimize pH: Experiment with different pH values of the aqueous sample before extraction.
-
Screen Extraction Solvents (LLE): Test various solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and isoamyl alcohol.
-
Optimize SPE Protocol:
-
Ensure the sorbent is appropriate for this compound (polymeric reversed-phase like HLB often works well).
-
Optimize the pH of the loading solution.
-
Test different wash solutions to remove interferences without eluting the analyte.
-
Optimize the composition and volume of the elution solvent.
-
-
Compare Techniques: Evaluate different extraction methods as shown in the table below to find the most efficient one for your matrix.
Question: How do I choose the best sample preparation technique for this compound quantification?
Answer: The choice depends on the required cleanliness of the extract, sensitivity, throughput, and the nature of the biological matrix.[1] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): Fast and simple, but results in a "dirtier" extract, which can lead to significant matrix effects.[2] It's suitable for early-stage discovery or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It requires optimization of pH and solvent choice.[1]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts, effectively removing interferences like phospholipids.[1] It is the most selective but also the most time-consuming and expensive method to develop.
Below is a diagram to help guide your decision-making process.
Category 2: Chromatography and Detection (LC-MS/MS)
Question: I am experiencing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I identify and mitigate this?
Answer: Matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix.[3] It is a primary cause of inaccuracy in LC-MS/MS bioanalysis.
Identifying Matrix Effects: The most common method is the post-extraction spike analysis . This involves comparing the analyte's peak area in a solution prepared with extracted blank matrix to the peak area in a neat (pure solvent) solution at the same concentration.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
The FDA recommends that the precision (CV%) of the matrix factor across different lots of matrix should be ≤15%.
Mitigating Matrix Effects:
-
Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE to better remove interfering compounds, especially phospholipids.
-
Optimize Chromatography: Modify the LC gradient to separate the analyte from the co-eluting matrix components. A longer run time or a different column chemistry can achieve better resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d7) is the most effective way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of suppression or enhancement, allowing for accurate quantification.
Question: My chromatographic peaks for this compound are tailing or showing poor shape. What should I check?
Answer: Poor peak shape can compromise integration and reduce accuracy. Common causes and troubleshooting steps include:
-
Secondary Interactions: this compound has a secondary amine group that can interact with residual silanols on the silica-based column, causing peak tailing.
-
Solution: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., 0.1%). Alternatively, use a column with advanced end-capping or a hybrid particle technology.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the reconstitution solvent is as weak as, or weaker than, the starting mobile phase conditions.
-
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or head can lead to split or broad peaks.
-
Solution: Use a guard column and implement a regular column flushing procedure. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or poor fittings can cause peak broadening.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made.
-
Category 3: Method Validation and Stability
Question: What are the key stability tests I need to perform for this compound in a biological matrix?
Answer: Evaluating the stability of this compound in the biological matrix is critical to ensure that the measured concentration reflects the true concentration at the time of sample collection. Key stability experiments include:
-
Freeze-Thaw Stability: Assesses the stability after repeated freezing and thawing cycles (typically 3 cycles).
-
Short-Term (Bench-Top) Stability: Determines stability at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Evaluates stability when stored at the intended storage temperature (e.g., -20°C or -80°C) over the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: Checks for degradation in the processed sample while it sits in the autosampler before injection.
Acceptance Criteria (FDA Guidance): The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
The following tables provide example data for recovery, matrix effects, and stability, which are crucial for method development and validation.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Analyte Recovery (%) | 95 - 105 | 80 - 95 | 90 - 100 |
| Matrix Effect (MF) | 0.65 - 0.85 (Suppression) | 0.90 - 1.10 | 0.98 - 1.05 |
| IS-Normalized MF CV% | > 15% | < 15% | < 10% |
| Relative Cleanliness | Low | Medium | High |
| Throughput | High | Medium | Low |
Table 2: this compound Stability in Human Plasma at -80°C
| Stability Test | Storage Condition | Duration | Mean Accuracy (% of Nominal) |
|---|---|---|---|
| Freeze-Thaw | -80°C to Room Temp. | 3 Cycles | 97.5% |
| Short-Term (Bench-Top) | Room Temperature | 8 hours | 101.2% |
| Long-Term | -80°C | 90 days | 95.8% |
| Post-Preparative | 10°C (Autosampler) | 24 hours | 98.9% |
Experimental Protocols
This section provides detailed methodologies for common procedures in this compound quantification.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from human plasma.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d7 at 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
-
SPE Procedure (Using a polymeric reversed-phase cartridge, e.g., Oasis HLB):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash 1: Pass 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Method
This protocol provides typical starting conditions for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 268.1 → 116.1 |
| MRM Transition (IS) | m/z 275.1 → 116.1 (for this compound-d7) |
| Ion Source Temperature | 500°C |
| Collision Energy | Optimized for specific instrument (e.g., 25 eV) |
Below is a general workflow for bioanalytical method validation.
References
Technical Support Center: Optimization of HPLC Parameters for Tertatolol Analysis
Welcome to the technical support center for the HPLC analysis of Tertatolol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting the ionization of this compound. - Secondary interactions between this compound and the stationary phase. - Column overload. - Contamination of the column or guard column. | - Adjust the mobile phase pH. For basic compounds like this compound, a slightly acidic pH (e.g., pH 3.0) can improve peak shape.[1] - Add a competing amine, like triethylamine (TEA), to the mobile phase to mask active silanol groups on the column.[2][3][4] - Reduce the sample concentration or injection volume.[5] - Replace the guard column or flush the analytical column with a strong solvent. |
| Inconsistent Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Air bubbles in the pump or detector. - Column degradation. | - Use a column oven to maintain a constant temperature. - Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. - Purge the pump and ensure all connections are secure. - Use a guard column and ensure the mobile phase pH is within the stable range for the column (typically pH 2-8). |
| Poor Resolution Between Enantiomers (for chiral separations) | - Suboptimal chiral stationary phase (CSP). - Incorrect mobile phase composition for the CSP. - Inappropriate flow rate. | - Select a suitable CSP. Macrocyclic antibiotic phases (e.g., Chirobiotic V) and polysaccharide-based phases (e.g., Chiralpak IC) have been used successfully. - Optimize the mobile phase. For polar ionic mode on Chirobiotic V, a mix of methanol, glacial acetic acid, and triethylamine is effective. For normal phase on Chiralpak IC, a hexane-ethanol-triethylamine mixture can be used. - Adjust the flow rate; lower flow rates often improve resolution. |
| Low Sensitivity/Poor Signal-to-Noise | - Incorrect detection wavelength. - Sample degradation. - Contaminated mobile phase or system. | - Set the UV detector to a wavelength where this compound has maximum absorbance, such as 220 nm or 254 nm. - Ensure proper sample storage and handling. This compound has been shown to be stable for at least 7 days at 70°C. - Use HPLC-grade solvents and filter the mobile phase. Flush the system to remove contaminants. |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing, guard column). - Particulate matter from the sample. - Mobile phase precipitation. | - Replace the column inlet frit or the guard column. - Filter all samples before injection. - Ensure mobile phase components are miscible and buffers do not precipitate in the organic solvent. Flush the system with an appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point for achiral analysis is a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and a phosphate buffer at a slightly acidic pH. For chiral separations, a macrocyclic antibiotic or polysaccharide-based chiral stationary phase is recommended.
Q2: How can I extract this compound from plasma samples?
Solid-phase extraction (SPE) is an effective method for extracting this compound from plasma. C18 cartridges can provide good recovery rates for both enantiomers without significant interference.
Q3: What internal standard is suitable for the analysis of this compound?
Bentazepam has been successfully used as an internal standard for the quantitative analysis of this compound enantiomers in plasma. For the analysis of beta-blockers in general, other beta-blockers with similar chemical properties that are not present in the sample, such as Betaxolol, can also be considered.
Q4: How do I validate my HPLC method for this compound analysis?
Method validation should be performed according to ICH guidelines and typically includes assessing linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Protocols
Method 1: Chiral Separation of this compound Enantiomers on a Macrocyclic Antibiotic CSP
This method is suitable for the enantiomeric resolution of this compound in plasma.
-
Instrumentation: HPLC with UV detector
-
Column: Chirobiotic V (vancomycin macrocyclic antibiotic chiral stationary phase)
-
Mobile Phase: Methanol:Glacial Acetic Acid:Triethylamine (100:0.01:0.015, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation (Plasma): Solid-phase extraction may be required.
Method 2: Chiral Separation of this compound Enantiomers on an Immobilized Polysaccharide-Derived CSP
This method is applicable for the determination of this compound enantiomers in plasma and pharmaceutical formulations.
-
Instrumentation: HPLC with UV detector
-
Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica)
-
Mobile Phase: n-hexane:Ethanol:Triethylamine (60:40:0.1, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 254 nm
-
Internal Standard: Bentazepam
-
Sample Preparation (Plasma): Solid-phase extraction using C18 cartridges.
Quantitative Data Summary
Table 1: HPLC Parameters for Chiral Analysis of this compound
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Chirobiotic V | Chiralpak IC |
| Mobile Phase | Methanol:Glacial Acetic Acid:TEA (100:0.01:0.015) | n-hexane:Ethanol:TEA (60:40:0.1) |
| Flow Rate | 0.8 mL/min | 0.3 mL/min |
| Detection Wavelength | 220 nm | 254 nm |
| Linear Range (Plasma) | 5-500 ng/mL | 25-1000 ng/mL |
| Detection Limit (Plasma) | 2 ng/mL | 3 ng/mL |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: General experimental workflow for HPLC analysis of this compound.
References
- 1. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective HPLC analysis of this compound in rat plasma using macrocyclic antibiotic chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Common HPLC Problems & How to Deal With Them [phenomenex.com]
Minimizing off-target effects of Tertatolol in research assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tertatolol in research assays, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2][3] This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure.[1] The mechanism involves the inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1]
Q2: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is its antagonist activity at serotonin receptors, particularly the 5-HT1A receptor. It also exhibits some affinity for 5-HT1B, 5-HT1C, and 5-HT2 receptors, though to a lesser extent. Additionally, this compound has been noted to have membrane-stabilizing activity and intrinsic sympathomimetic activity (ISA).
Q3: How can I minimize off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to determine the lowest effective concentration of this compound that elicits the desired on-target effect without engaging off-targets.
-
Use of Selective Antagonists: In assays where 5-HT receptor activation is a concern, co-incubation with a selective 5-HT receptor antagonist can help to isolate the effects of beta-blockade.
-
Control Experiments: Include appropriate controls, such as cell lines or tissues with known differential expression of beta-adrenergic and serotonin receptors.
-
Orthogonal Assays: Confirm key findings using an alternative method that is less susceptible to the known off-target effects of this compound.
Q4: What is the recommended concentration range for in vitro studies with this compound?
The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on its binding affinities, a concentration range of 1-100 nM is a reasonable starting point for targeting beta-adrenergic receptors while minimizing significant 5-HT1A receptor antagonism. However, empirical determination of the optimal concentration for your specific experimental setup is essential.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected or paradoxical effects on cell signaling (e.g., changes in cAMP levels not consistent with β-blockade). | Off-target activation/inhibition of 5-HT receptors, which can also modulate adenylyl cyclase activity. | - Perform a concentration-response curve to assess the potency of the effect. - Use a selective 5-HT1A antagonist (e.g., WAY-100635) to see if the unexpected effect is blocked. - Measure cAMP levels in a cell line with low or no 5-HT1A receptor expression as a negative control. |
| High variability in experimental replicates. | - Inconsistent cell culture conditions. - this compound degradation. - Pipetting errors. | - Standardize cell seeding density, passage number, and serum concentrations. - Prepare fresh this compound solutions for each experiment. - Use calibrated pipettes and proper pipetting techniques. |
| Observed effects do not correlate with β-adrenergic receptor expression levels. | The observed phenotype may be driven by an off-target effect. | - Profile the expression of both β-adrenergic and 5-HT receptors in your experimental model. - Use another non-selective beta-blocker with a different off-target profile (e.g., Propranolol) to see if the effect is reproducible. |
| Cell toxicity or decreased viability at higher concentrations. | - Non-specific membrane effects. - Off-target effects on essential cellular pathways. | - Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT or Trypan Blue exclusion). - Lower the concentration of this compound and/or reduce the incubation time. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary targets and known off-targets. This data is essential for designing experiments that minimize off-target effects.
| Target | Ligand | Ki (nM) | Species | Assay Conditions |
| 5-HT1A Receptor | [3H]8-OH-DPAT | 38 (racemic) | Rat Hippocampus | Radioligand Binding |
| 18 ((-)-enantiomer) | ||||
| 864 ((+)-enantiomer) | ||||
| [3H]8-OH-DPAT | 24 ((-)-enantiomer) | Rat Hippocampus | Adenylate Cyclase Assay | |
| [3H]WAY-100635 | 10 ((-)-enantiomer) | In vivo | Behavioral Assay | |
| 5-HT1B Receptor | Specific Ligand | 118.4 ((-)-enantiomer) | Rat Brain | Radioligand Binding |
| 5-HT1C Receptor | Specific Ligand | 699.6 ((-)-enantiomer) | Rat Brain | Radioligand Binding |
| 5-HT2 Receptor | Specific Ligand | 678.6 ((-)-enantiomer) | Rat Brain | Radioligand Binding |
Experimental Protocols
cAMP Measurement in Cultured Cells
This protocol is designed to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cultured cells expressing the target beta-adrenergic receptor.
-
This compound
-
Isoproterenol (or another beta-agonist)
-
cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Cell Treatment:
-
Wash the cells with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes.
-
Stimulate the cells with a beta-agonist (e.g., Isoproterenol at its EC50 concentration) for 15-30 minutes. Include a control group with no agonist stimulation.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the intracellular cAMP concentration for each treatment condition.
-
Plot the cAMP concentration as a function of this compound concentration to determine the IC50 value.
-
Mesangial Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of human mesangial cells (HMCs).
Materials:
-
Human Mesangial Cells (HMCs)
-
This compound
-
Platelet-derived growth factor (PDGF) or other mitogen
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed HMCs in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Cell Treatment:
-
Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.
-
Treat the cells with varying concentrations of this compound in the presence or absence of a mitogen (e.g., PDGF) for 24-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
Plot the percentage of proliferation as a function of this compound concentration.
-
Visualizations
Caption: Signaling pathways of this compound's on-target and off-target effects.
Caption: Workflow for a cell-based cAMP assay to assess this compound's potency.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Beta-adrenergic receptor changes during this compound treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of beta-adrenergic receptors by this compound: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Tertatolol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues of Tertatolol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, oxygen, and the presence of certain excipients.[1][2] Like many pharmaceuticals, this compound is susceptible to hydrolytic and oxidative degradation.[3][4] It is crucial to control these environmental factors during experiments to ensure the integrity of the drug substance.[1]
Q2: How can I prevent the degradation of my this compound stock solution?
A2: To minimize degradation, this compound stock solutions should be prepared in a suitable solvent system, buffered to an appropriate pH, and protected from light. Storage at low temperatures (2-8 °C) and in amber-colored vials or containers wrapped in aluminum foil is recommended. For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a thiochromane derivative with a secondary amine and a secondary alcohol), it is likely to undergo oxidation at the sulfur atom to form sulfoxides and sulfones. Hydrolysis of the ether linkage is also a potential degradation pathway under acidic or basic conditions. Photodegradation can also occur, leading to the formation of various photoproducts.
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation or stress study is designed to accelerate the degradation of a drug substance under more severe conditions than those used for long-term stability testing. This helps in identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can separate the intact drug from its degradants. For this compound, this is crucial for ensuring the analytical method used for stability testing is specific and accurate.
Q5: What is a stability-indicating method?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected peaks in the chromatogram of a this compound solution. | Degradation of this compound due to improper storage or handling. | 1. Review the storage conditions of the solution (temperature, light exposure). 2. Prepare a fresh solution and re-analyze. 3. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. |
| Loss of this compound potency over a short period. | The solution is unstable under the current storage conditions. | 1. Check the pH of the solution; adjust if necessary using appropriate buffers. 2. Protect the solution from light by using amber vials or covering with foil. 3. Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C). 4. Consider using a different solvent or co-solvent system. |
| Inconsistent analytical results for this compound stability samples. | The analytical method is not stability-indicating or there is variability in sample handling. | 1. Validate the analytical method to ensure it can separate this compound from its degradation products. 2. Standardize the sample preparation and handling procedures. 3. Ensure consistent timing between sample preparation and analysis. |
| Precipitation observed in the this compound solution upon storage. | Poor solubility of this compound or a degradation product in the chosen solvent system. | 1. Verify the solubility of this compound in the solvent at the storage temperature. 2. Consider adjusting the pH or using a co-solvent to improve solubility. 3. If precipitation persists, the precipitate may be a degradation product. Isolate and characterize it if necessary. |
Quantitative Data
The following tables provide illustrative data on the stability of a hypothetical this compound solution under various stress conditions. This data is based on typical degradation kinetics observed for other beta-blockers and should be used as a general guide.
Table 1: Effect of pH on the Degradation of this compound (0.1 mg/mL) at 60°C
| pH | Incubation Time (hours) | Remaining this compound (%) | Degradation Rate Constant (k) (h⁻¹) (Pseudo-first-order) |
| 2.0 | 24 | 85.2 | 0.0067 |
| 5.0 | 24 | 95.1 | 0.0021 |
| 7.0 | 24 | 92.5 | 0.0032 |
| 9.0 | 24 | 88.3 | 0.0052 |
| 12.0 | 24 | 75.4 | 0.0118 |
Table 2: Effect of Temperature on the Degradation of this compound (0.1 mg/mL) at pH 7.0
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) | Degradation Rate Constant (k) (h⁻¹) (Pseudo-first-order) |
| 40 | 48 | 96.2 | 0.0008 |
| 60 | 48 | 85.9 | 0.0032 |
| 80 | 48 | 68.7 | 0.0078 |
Table 3: Photostability of this compound (0.1 mg/mL) in Solution
| Light Source | Exposure Duration (hours) | Remaining this compound (%) |
| UV Light (254 nm) | 6 | 78.5 |
| Visible Light | 24 | 94.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute with mobile phase for analysis.
-
Thermal Degradation: Prepare a solution of this compound in water:methanol (1:1) at 1 mg/mL. Heat at 80°C for 48 hours. Withdraw samples at appropriate time points and dilute with mobile phase for analysis.
-
Photodegradation: Prepare a solution of this compound in water:methanol (1:1) at 1 mg/mL. Expose the solution to UV and visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark. Withdraw samples and analyze.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound (e.g., 0.1 mg/mL) in the mobile phase.
-
Inject the standard solution and the samples from the forced degradation study into the HPLC system.
-
Analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Beta-adrenergic signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. iipseries.org [iipseries.org]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Tertatolol's intrinsic sympathomimetic activity
This support center provides researchers, scientists, and drug development professionals with detailed guidance on understanding and controlling for the intrinsic sympathomimetic activity (ISA) of Tertatolol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Does this compound have Intrinsic Sympathomimetic Activity (ISA)?
There are conflicting reports in the literature regarding this compound's ISA. Some studies describe it as a beta-blocker devoid of or without ISA[1][2][3]. However, other sources classify it as having ISA, meaning it can partially activate beta-adrenergic receptors while also blocking them[4]. This partial agonism can be advantageous in clinical settings by minimizing side effects like severe bradycardia[4]. One study suggests this compound has a unique mechanism, causing a reduction in the number of beta-adrenergic receptors that is independent of classical partial agonist activity.
Given this ambiguity, researchers should empirically determine the extent of this compound's agonist activity within their specific experimental model rather than assuming it will act as a purely neutral antagonist.
Q2: What is Intrinsic Sympathomimetic Activity (ISA) and why is it important?
ISA, also known as partial agonist activity, is the capacity of a beta-blocker to weakly stimulate the beta-adrenergic receptor in addition to blocking it from binding full agonists like epinephrine and norepinephrine. This dual action means that in a state of low catecholamine levels (e.g., at rest), the drug provides a low level of receptor stimulation. When catecholamine levels are high (e.g., during stress or exercise), the drug's blocking activity dominates. Controlling for ISA is critical for accurately interpreting experimental results, as the partial agonism can confound measurements by introducing a stimulatory effect where a purely inhibitory one is expected.
Q3: How is the mechanism of ISA different from a full agonist or a neutral antagonist?
The molecular basis for ISA is a modest stimulation of the receptor's downstream signaling pathway, typically leading to a small increase in cyclic AMP (cAMP) production.
-
Full Agonist (e.g., Isoproterenol): Binds to the receptor and induces a maximal physiological and signaling response.
-
Neutral Antagonist (e.g., Propranolol): Binds to the receptor and prevents agonists from binding, but has no stimulatory activity itself. It blocks both the basal (constitutive) and agonist-stimulated activity of the receptor.
-
Partial Agonist (with ISA) (e.g., this compound, Pindolol): Binds to the receptor and produces a submaximal response. It acts as an agonist in the absence of a full agonist but as an antagonist in its presence.
Troubleshooting Guide
Q: I'm observing an unexpected stimulatory effect (e.g., increased heart rate, cAMP levels) after administering this compound. What could be the cause?
A: This is likely a manifestation of this compound's intrinsic sympathomimetic activity (ISA). The degree of ISA can depend on the experimental system's baseline sympathetic tone and receptor density.
-
Solution 1: Characterize the Agonist Effect. Perform a dose-response curve for this compound alone in your system. This will quantify the magnitude of its partial agonist effect. In some systems, the agonist effect of ISA is only detectable when the signaling pathway is amplified, for instance, by co-incubating with forskolin to potentiate adenylyl cyclase activity.
-
Solution 2: Isolate Receptor Subtype Effects. this compound is a non-selective β1/β2 antagonist. Its ISA may be mediated through one or both receptor subtypes. Use highly selective antagonists to dissect the pathway.
-
To block β1-mediated effects, pre-treat the preparation with CGP 20712A (a selective β1-antagonist).
-
To block β2-mediated effects, pre-treat with ICI 118,551 (a selective β2-antagonist).
-
Observing a response to this compound in the presence of CGP 20712A suggests a β2-mediated effect, and vice-versa.
-
Q: How can I be sure that the concentration of my selective antagonist (CGP 20712A or ICI 118,551) is correct and not causing off-target effects?
A: Selectivity is concentration-dependent. At excessively high concentrations, a "selective" antagonist can begin to block other receptor subtypes.
-
Problem: For example, ICI 118,551, at concentrations typically used to block β2-receptors, has been shown to exert some antagonistic effects on β1-receptors in murine hearts. An effect blocked by ICI 118,551 is not definitively β2-mediated without further controls.
-
Solution 1: Review Literature for Validated Concentrations. Use concentrations that have been validated for selectivity in systems similar to yours. For example, in vitro studies in cardiomyocytes have successfully used CGP 20712A at 0.3 µM and ICI 118,551 at 50 nM.
-
Solution 2: Perform Control Experiments. Run control dose-response curves with a selective agonist. For instance, to validate your ICI 118,551 concentration, show that it effectively blocks a β2-selective agonist (like Zinterol) but has a minimal effect on a β1-selective agonist.
-
Solution 3: Use Null-Controls if Possible. If available, using tissues from β1- or β2-receptor knockout animals is the gold-standard for confirming on-target effects of antagonists.
Data Presentation: Pharmacological Profiles
Table 1: Pharmacological Profile of this compound and Key Experimental Compounds.
| Compound | Target Receptor(s) | Primary Action | Intrinsic Sympathomimetic Activity (ISA) |
|---|---|---|---|
| This compound | β1 / β2 Adrenergic | Non-Selective Antagonist | Yes (Partial Agonist) |
| Isoproterenol | β1 / β2 Adrenergic | Non-Selective Full Agonist | N/A (Full Agonist) |
| Propranolol | β1 / β2 Adrenergic | Non-Selective Neutral Antagonist | No |
| CGP 20712A | β1 Adrenergic | Selective Antagonist | No |
| ICI 118,551 | β2 Adrenergic | Selective Antagonist | No (May act as an inverse agonist) |
Table 2: Expected Qualitative Chronotropic Effects in an Isolated Atrium Preparation.
| Compound Administered | Expected Change in Atrial Rate (Heart Rate) | Rationale |
|---|---|---|
| Baseline | N/A | Stable baseline rate. |
| This compound | Slight Increase or No Change | ISA may cause a slight positive chronotropic effect in a low-tone system. |
| Isoproterenol | Strong Increase (+++) | Full β1/β2 agonist. |
| Propranolol | No Change or Slight Decrease | Neutral antagonist; may decrease basal tone if constitutively active receptors are present. |
| This compound + Isoproterenol | Moderate Increase (+) | This compound antagonizes the strong effect of the full agonist. |
| Propranolol + Isoproterenol | No Change | Propranolol completely blocks the effect of the full agonist. |
| CGP 20712A + this compound | No Change or Slight Increase (β2 effect) | Isolates the β2-mediated component of this compound's ISA. |
| ICI 118,551 + this compound | No Change or Slight Increase (β1 effect) | Isolates the β1-mediated component of this compound's ISA. |
Visualizations
Signaling & Experimental Diagrams
Caption: Beta-Adrenergic Receptor signaling pathway and ligand interactions.
Caption: Experimental workflow to isolate and characterize this compound's ISA.
Experimental Protocols
Protocol 1: In Vitro Assessment of ISA in Isolated Rat Atria
This protocol is designed to measure the direct chronotropic (heart rate) effects of this compound and to dissect its β1 vs. β2 receptor-mediated ISA.
1. Materials and Reagents:
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose), gassed with 95% O2 / 5% CO2.
-
Male Wistar rats (250-300g).
-
Stock solutions of this compound, Isoproterenol, Propranolol, CGP 20712A, and ICI 118,551 in appropriate vehicle (e.g., distilled water or DMSO).
-
Organ bath system with force transducer, thermoregulation (37°C), and data acquisition software.
2. Methodology:
-
Tissue Preparation: Humanely euthanize the rat and rapidly excise the heart. Place it in cold, oxygenated Krebs-Henseleit buffer. Dissect the right atrium and mount it in the organ bath chamber under a resting tension of ~1.0 g.
-
Equilibration: Allow the atrium to equilibrate for 60 minutes, with buffer changes every 15 minutes. The atrium should be beating spontaneously.
-
Baseline Recording: Record the stable baseline spontaneous heart rate for 15-20 minutes.
-
Assessing this compound's ISA:
-
Add this compound to the bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁵ M), allowing the rate to stabilize at each concentration.
-
Record the change in heart rate from baseline. A concentration-dependent increase in rate indicates ISA.
-
-
Washout: Perform a complete washout of the drug by flushing the organ bath with fresh buffer multiple times over a 45-60 minute period until the heart rate returns to the initial baseline.
-
Dissecting ISA with Selective Antagonists (Perform in separate atrial preparations):
-
To Isolate β1 Effects: After equilibration, pre-incubate an atrium with a selective concentration of the β2-antagonist ICI 118,551 (e.g., 50 nM) for 20-30 minutes. Then, repeat the cumulative this compound dose-response curve. The remaining chronotropic effect is attributable to β1-receptor partial agonism.
-
To Isolate β2 Effects: In a different atrium, pre-incubate with the selective β1-antagonist CGP 20712A (e.g., 0.3 µM) for 20-30 minutes. Repeat the this compound dose-response curve. The remaining effect is attributable to β2-receptor partial agonism.
-
-
Positive Control (Full Agonist): In a separate preparation, generate a full dose-response curve for Isoproterenol to establish the maximum possible chronotropic response in the tissue.
3. Data Analysis:
-
Express changes in heart rate as a percentage of the maximal response to Isoproterenol.
-
Plot concentration-response curves and calculate EC50 values for this compound's partial agonist effect.
Protocol 2: In Vitro cAMP Accumulation Assay in Cultured Cells
This protocol measures the direct biochemical consequence of β-receptor activation. It is highly sensitive for detecting partial agonism, especially when amplified with forskolin.
1. Materials and Reagents:
-
HEK293 cells or other suitable cell line endogenously or recombinantly expressing β1 and/or β2 adrenergic receptors.
-
Cell culture medium (e.g., DMEM), serum, and antibiotics.
-
Stimulation Buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation).
-
Forskolin stock solution.
-
Stock solutions of this compound and Isoproterenol.
-
Commercially available cAMP assay kit (e.g., ELISA, HTRF).
2. Methodology:
-
Cell Culture: Plate cells in 96-well plates and grow to ~90% confluency.
-
Serum Starvation: Prior to the experiment, starve the cells in serum-free medium for 2-4 hours.
-
Stimulation:
-
Aspirate the medium and add Stimulation Buffer containing the test compounds.
-
Group 1 (this compound ISA): Add increasing concentrations of this compound (10⁻¹⁰ M to 10⁻⁵ M).
-
Group 2 (Amplified ISA): Add increasing concentrations of this compound in the presence of a low, fixed concentration of forskolin (e.g., 1 µM). This amplifies the adenylyl cyclase signal and may reveal weak partial agonism not visible otherwise.
-
Group 3 (Positive Control): Add increasing concentrations of Isoproterenol.
-
Group 4 (Negative Control): Add buffer only (basal level).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Stop the reaction by adding the lysis buffer provided with the cAMP kit. Follow the manufacturer's instructions to measure intracellular cAMP concentration.
3. Data Analysis:
-
Generate concentration-response curves for each compound.
-
Express the cAMP produced by this compound as a percentage of the maximum cAMP produced by Isoproterenol.
-
Compare the this compound response in the absence and presence of forskolin to determine if the ISA is weak and requires signal amplification for detection.
References
- 1. Beta-adrenergic receptor changes during this compound treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of clinical safety and efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of beta-adrenergic receptors can explain the lack of rebound effect after this compound withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Optimizing Experimental Protocols for Tertatolol's Long-Term Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental protocols for assessing the long-term effects of Tertatolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-cardioselective beta-blocker, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] Its primary mechanism of action is to competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors, thereby reducing the downstream signaling that leads to increased heart rate, myocardial contractility, and blood pressure.[2] this compound lacks intrinsic sympathomimetic activity (ISA).[1]
Q2: What are the known long-term effects of this compound on the cardiovascular system?
A2: Long-term treatment with this compound in hypertensive patients has been shown to effectively reduce both systolic and diastolic blood pressure.[3][4] In patients with left ventricular hypertrophy (LVH), long-term this compound therapy can lead to a significant reduction in left ventricular mass index (LVMI) and an improvement in diastolic function. Studies in spontaneously hypertensive rats (SHR) have demonstrated that chronic administration of this compound reduces blood pressure and heart rate.
Q3: How does long-term this compound treatment affect beta-adrenergic receptor density?
A3: Uniquely, long-term treatment with this compound has been shown to reduce the number of beta-adrenergic receptors (Bmax) on lymphocytes without altering their affinity (KD). This reduction in receptor number is observed after both single and repeated doses and correlates with the reduction in heart rate. This effect is distinct from some other beta-blockers and may contribute to its overall therapeutic effect.
Q4: What are the key signaling pathways affected by long-term this compound administration?
A4: By blocking β1 and β2-adrenergic receptors, this compound primarily inhibits the Gs-protein coupled pathway. This leads to a decrease in the activity of adenylyl cyclase, resulting in lower intracellular cyclic AMP (cAMP) levels and reduced activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating various proteins that increase intracellular calcium levels and enhance cardiac contractility and heart rate. The β2-adrenergic receptor can also couple to Gi-proteins, and blockade by this compound would also modulate this pathway.
Troubleshooting Guides
In Vitro Experiments
Q1: My primary cardiomyocytes show decreased viability and detachment during long-term culture with this compound. What could be the cause and how can I troubleshoot this?
A1:
-
Potential Cause: Cytotoxicity at high concentrations or prolonged exposure. Even though this compound is generally well-tolerated, high concentrations or extended exposure in a static in vitro system can lead to cellular stress.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: Perform a preliminary experiment to determine the optimal, non-toxic concentration of this compound for your specific cardiomyocyte culture system. Test a range of concentrations and time points to identify the highest concentration and longest duration that maintains cell viability and morphology.
-
Media Changes: Ensure regular and gentle media changes to replenish nutrients and remove metabolic waste products. For long-term cultures, a half-media change every 1-2 days is recommended to minimize stress on the cells.
-
Culture Substrate: Use appropriate culture plates coated with extracellular matrix proteins like laminin to promote cardiomyocyte attachment and survival.
-
Serum Concentration: While serum is important for initial cell attachment, high concentrations over the long term can promote fibroblast proliferation. Consider reducing the serum concentration after the initial attachment phase.
-
Q2: I am not observing the expected changes in cAMP levels in my cardiomyocytes after chronic this compound treatment. What are some possible reasons?
A2:
-
Potential Cause: Issues with the cAMP assay methodology, timing of the measurement, or cellular adaptation.
-
Troubleshooting Steps:
-
Assay Validation: Ensure your cAMP assay is properly validated for use with cardiomyocytes. Both FRET-based biosensors and ELISA kits are common methods.
-
Stimulation Protocol: To observe the inhibitory effect of this compound, you need to stimulate the beta-adrenergic receptors with an agonist like isoproterenol before measuring cAMP levels. This compound will blunt this agonist-induced increase in cAMP.
-
Time Point of Measurement: The effect of this compound on cAMP levels is rapid. Measure cAMP levels shortly after agonist stimulation.
-
Receptor Downregulation: As this compound can cause a reduction in beta-adrenergic receptor numbers over time, the magnitude of the agonist-induced cAMP response may be diminished in chronically treated cells compared to untreated controls.
-
In Vivo Experiments
Q1: The blood pressure and heart rate in my spontaneously hypertensive rats (SHRs) are not consistently lowered with chronic oral this compound administration. What could be the problem?
A1:
-
Potential Cause: Inconsistent drug intake, improper dosage, or development of tolerance.
-
Troubleshooting Steps:
-
Route of Administration: For consistent long-term dosing, consider using osmotic minipumps for continuous subcutaneous infusion instead of oral gavage, which can be stressful and lead to dosing variability. If using oral administration, ensure accurate dosing and consider using a palatable vehicle.
-
Dosage Adjustment: The effective dose in SHRs may differ from other models. A dose of 0.5 mg/kg/day via intravenous infusion has been shown to be effective in reducing blood pressure and heart rate in SHRs. You may need to perform a dose-finding study for your specific administration route.
-
Acclimatization: Ensure that the animals are properly acclimatized to handling and measurement procedures to minimize stress-induced fluctuations in blood pressure and heart rate.
-
Monitoring: Use telemetry for continuous and stress-free monitoring of blood pressure and heart rate to get a more accurate assessment of the drug's long-term effects.
-
Q2: I am observing unexpected side effects like lethargy or respiratory distress in my rodents during long-term this compound treatment. How should I address this?
A2:
-
Potential Cause: Overdosing, leading to excessive bradycardia or central nervous system effects.
-
Troubleshooting Steps:
-
Dose Reduction: The observed side effects are likely due to an excessive dose. Reduce the dosage of this compound and closely monitor the animals for improvement.
-
Cardiovascular Monitoring: If possible, monitor the electrocardiogram (ECG) to assess the degree of bradycardia and check for any conduction abnormalities.
-
Central Nervous System Effects: High doses of some beta-blockers can cross the blood-brain barrier and cause central effects, including respiratory depression. If these symptoms are observed, it is a strong indication of overdosing.
-
Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological examination of key organs to identify any potential drug-related toxicities.
-
Data Presentation
Table 1: Long-Term Effects of this compound on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
| Parameter | Treatment Group | Duration | Change from Baseline | Reference |
| Systolic Blood Pressure | This compound (0.5 mg/kg/day, IV infusion) | 5 days | -28% ± 1% | |
| Diastolic Blood Pressure | This compound (5 mg once daily, oral) in humans | 12 months | -19.9 mm Hg | |
| Heart Rate | This compound (0.5 mg/kg/day, IV infusion) | 5 days | -8% ± 2% | |
| Heart Rate | Propranolol (5 mg/kg/day, IV infusion) | 5 days | -13% ± 3% |
Table 2: Long-Term Effects of this compound on Cardiac and Receptor Parameters
| Parameter | Treatment Group | Duration | Change | Reference |
| Left Ventricular Mass Index (in patients with LVH) | This compound (5 mg once daily, oral) | 6 months | 137 ± 3 to 121 ± 3 g/m² (P < 0.01) | |
| E/A Ratio (in patients with LVH) | This compound (5 mg once daily, oral) | 6 months | 0.72 ± 0.04 to 1.30 ± 0.12 (P < 0.05) | |
| Beta-Adrenergic Receptor Number (Bmax) on Lymphocytes | This compound (5 mg/day, oral) in humans | 14 days | -37% at 24h post-dose | |
| Renal Vascular Resistance | This compound (0.5 mg/kg/day, IV infusion) in SHR | 5 days | -29% ± 2% |
Experimental Protocols
Protocol 1: Long-Term In Vitro Assessment of this compound on Primary Cardiomyocytes
Objective: To evaluate the long-term effects of this compound on cardiomyocyte hypertrophy, viability, and signaling pathways.
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from adult rats or mice using a Langendorff perfusion system with enzymatic digestion (e.g., collagenase).
-
Cell Culture: Plate the isolated cardiomyocytes on laminin-coated culture dishes in a suitable culture medium (e.g., DMEM with reduced serum). Allow the cells to attach and stabilize for 24-48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Add this compound to the culture medium at the desired final concentrations (determined from a preliminary dose-response study, e.g., 10⁻⁸ to 10⁻⁵ M). A vehicle control group should be included.
-
Long-Term Culture: Maintain the cardiomyocyte cultures for the desired duration (e.g., 7-14 days), with partial media changes every 48 hours containing fresh this compound or vehicle.
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using assays such as MTT or LDH release at different time points.
-
Hypertrophy Markers: Measure cell size (e.g., by microscopy and image analysis) and quantify the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) using qPCR or Western blotting.
-
Signaling Pathway Analysis:
-
cAMP Measurement: At the end of the treatment period, stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) and measure intracellular cAMP levels using a commercially available ELISA kit or FRET-based sensor.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of the β-adrenergic receptor, such as PKA substrates (e.g., phospholamban).
-
-
Beta-Adrenergic Receptor Density: Perform radioligand binding assays on membrane preparations from the cultured cardiomyocytes to determine the Bmax and Kd of a suitable radioligand (e.g., [¹²⁵I]-iodocyanopindolol).
-
Protocol 2: Long-Term In Vivo Assessment of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the long-term effects of this compound on blood pressure, cardiac remodeling, and renal function in a model of hypertension.
Methodology:
-
Animal Model: Use male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Drug Administration:
-
Osmotic Minipumps: For continuous and consistent drug delivery, surgically implant osmotic minipumps loaded with this compound (e.g., to deliver 0.5 mg/kg/day) or vehicle subcutaneously. The treatment duration can range from 4 to 12 weeks.
-
Oral Gavage: Alternatively, administer this compound daily by oral gavage. Ensure accurate dosing and use a sham-gavaged control group.
-
-
Physiological Monitoring:
-
Blood Pressure and Heart Rate: Monitor systolic and diastolic blood pressure and heart rate non-invasively using a tail-cuff system at regular intervals (e.g., weekly). For continuous and more accurate measurements, use telemetry.
-
-
Endpoint Analysis (at the end of the treatment period):
-
Echocardiography: Perform echocardiography to assess cardiac structure and function, including left ventricular wall thickness, internal dimensions, and ejection fraction.
-
Histopathology: Euthanize the animals, collect the hearts and kidneys. Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte hypertrophy, fibrosis, and any renal pathology.
-
Gene and Protein Expression: Isolate RNA and protein from cardiac and renal tissues to analyze the expression of genes and proteins related to cardiac remodeling (e.g., collagen I, III, ANP, BNP), calcium handling (e.g., SERCA2a), and beta-adrenergic signaling.
-
Beta-Adrenergic Receptor Density: Prepare membrane fractions from the heart tissue and perform radioligand binding assays to determine β-adrenergic receptor density (Bmax) and affinity (Kd).
-
Mandatory Visualizations
Caption: Signaling pathway of beta-adrenergic receptor and this compound's inhibitory action.
Caption: Experimental workflow for in vivo assessment of this compound's long-term effects.
References
- 1. Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central origin of respiratory arrest in beta-blocker intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of beta-adrenergic receptors by this compound: an additional mechanism for beta-adrenergic blockade. [iris.uniroma1.it]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Tertatolol and Propranolol on Cardiac Function: A Guide for Researchers
This guide provides a comprehensive comparison of the cardiac effects of two non-selective beta-adrenergic receptor blockers: Tertatolol and Propranolol. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of these two compounds on key cardiac parameters.
Abstract
This compound and Propranolol are both non-selective beta-blockers utilized in the management of cardiovascular conditions. While sharing a primary mechanism of action through the blockade of β1 and β2-adrenergic receptors, emerging evidence suggests differential effects on cardiac and renal hemodynamics. This guide presents a comparative analysis of their impact on cardiac function, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows.
Mechanism of Action and Receptor Binding Profile
Both this compound and Propranolol exert their primary effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] However, their interaction with receptors and downstream signaling pathways exhibits notable differences.
Propranolol is a well-characterized non-selective beta-blocker with a high affinity for both β1 and β2-adrenergic receptors. In contrast, while this compound is also non-selective, it has been shown to induce a reduction in the number of β-adrenergic receptors (Bmax) without altering their affinity (KD) in human lymphocytes.[2] Furthermore, this compound has demonstrated antagonist activity at serotonin 5-HT1A receptors, a feature not typically associated with Propranolol.
Table 1: Comparative Receptor Binding Affinities
| Compound | Receptor | Species | Tissue/Cell Line | Ki (nM) |
| Propranolol | β1-adrenergic | Human | Cardiac membrane | ~1.1 |
| β2-adrenergic | Human | Lung membrane | ~0.8 | |
| This compound | β-adrenergic (non-sel.) | Human | Lymphocytes | Not specified |
| 5-HT1A | Rat | Hippocampus | 5.9 |
Signaling Pathways
The blockade of beta-adrenergic receptors by this compound and Propranolol inhibits the activation of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic AMP (cAMP). This, in turn, reduces the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream targets involved in cardiac myocyte contraction and relaxation.
Figure 1. Simplified signaling pathway of beta-adrenergic receptor antagonism.
Comparative Effects on Cardiac Hemodynamics
Experimental studies have demonstrated that while both this compound and Propranolol effectively reduce heart rate and blood pressure, their impact on other hemodynamic parameters can differ.
Table 2: Comparative Effects on Key Cardiac Parameters in Humans (Patients with Acute Cerebral Injury) [1]
| Parameter | This compound (5 mg orally) | Propranolol (160 mg orally) |
| Heart Rate | ↓ 22% (P < 0.01) | ↓ 12% (P < 0.01) |
| Mean Arterial Pressure | No significant change | No significant change |
| Cardiac Index | ↓ 24% (P < 0.01) | ↓ 16% (P < 0.01) |
| Renal Blood Flow | No significant change (-5%) | ↓ 17% (P < 0.01) |
Table 3: Comparative Effects on Blood Pressure and Heart Rate in Rats (Chronic Administration) [3]
| Parameter | This compound (50 µg/kg/hr) | Propranolol (250 µg/kg/hr) | Control |
| Systolic Blood Pressure (mmHg) | 108 ± 1 | 103 ± 1 | 126 ± 1 |
| Heart Rate (bpm) | 330 ± 3 | 330 ± 2 | 405 ± 3 |
Table 4: Comparative Effects on Hemodynamics in Conscious Dogs [4]
| Parameter | This compound (0.05 mg/kg IV) | Propranolol (0.5 mg/kg IV) |
| Mean Arterial Pressure | No significant change | No significant change |
| Heart Rate | Significant decrease | Significant decrease |
| Effective Renal Plasma Flow | No modification | Significant decrease |
Experimental Protocols
Measurement of Cardiac Hemodynamics in Humans
A clinical trial comparing the central and renal hemodynamic effects of this compound and Propranolol was conducted in patients with acute cerebral injury who developed systemic hypertension.
-
Study Design: Randomized controlled trial.
-
Subjects: Two groups of 10 patients each.
-
Intervention:
-
Group 1: 5 mg this compound orally.
-
Group 2: 160 mg Propranolol orally.
-
-
Measurements:
-
Cardiac Index: Determined using the thermodilution method via a Swan-Ganz catheter. This technique involves injecting a known volume of cold saline into the right atrium and measuring the resultant change in blood temperature in the pulmonary artery. The cardiac output is calculated from the temperature change over time.
-
Heart Rate and Blood Pressure: Monitored continuously.
-
Renal Blood Flow: Assessed likely through clearance techniques, although the specific method is not detailed in the abstract.
-
Figure 2. Experimental workflow for the human hemodynamic study.
Assessment of Left Ventricular Ejection Fraction (LVEF)
While direct comparative LVEF data was not found, the methodology for its assessment is crucial for future studies. Gated equilibrium radionuclide angiography is a standard and reproducible method.
-
Principle: Red blood cells are labeled with a radionuclide (e.g., Technetium-99m). The gamma camera, gated to the patient's electrocardiogram (ECG), acquires images of the heart at different points in the cardiac cycle.
-
Procedure:
-
Patient's red blood cells are labeled in-vivo or in-vitro.
-
ECG electrodes are placed on the patient.
-
Images are acquired in multiple projections, with the left anterior oblique (LAO) view being critical for separating the left and right ventricles.
-
Regions of interest (ROIs) are drawn around the left ventricle at end-diastole and end-systole.
-
LVEF is calculated as: (End-Diastolic Counts - End-Systolic Counts) / (End-Diastolic Counts - Background Counts).
-
Receptor Binding Affinity Assay
Competitive binding assays are employed to determine the binding affinity (Ki) of unlabeled ligands like this compound and Propranolol.
-
Principle: The ability of the unlabeled drug to displace a radiolabeled ligand from the target receptor is measured.
-
General Protocol:
-
Prepare cell membranes or tissue homogenates expressing the target beta-adrenergic receptors.
-
Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177 or [125I]-iodocyanopindolol).
-
Add increasing concentrations of the unlabeled competitor drug (this compound or Propranolol).
-
After reaching equilibrium, separate the bound from free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Figure 3. General workflow for a competitive binding assay.
Discussion and Conclusion
The available data indicates that both this compound and Propranolol are potent non-selective beta-blockers that effectively reduce heart rate. A key differentiator appears to be their effect on renal hemodynamics, with this compound showing a renal-sparing effect compared to Propranolol, which has been observed to reduce renal blood flow. The clinical implications of this difference warrant further investigation, particularly in patient populations with compromised renal function.
The observation that this compound may down-regulate beta-adrenergic receptor numbers presents an interesting area for further research into the long-term effects and potential for tolerance or withdrawal phenomena compared to Propranolol. Additionally, this compound's affinity for 5-HT1A receptors suggests a broader pharmacological profile that could contribute to its overall therapeutic effects and side-effect profile.
References
- 1. Acute central and renal haemodynamic responses to this compound and propranolol in patients with arterial hypertension following head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic receptor changes during this compound treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-Adrenoceptor regulation in rat heart, lung and skin after chronic treatment with (--)-tertatolol or (--)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal hemodynamic effects of this compound compared with those of propranolol in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tertatolol and Atenolol in Antihypertensive Efficacy
In the landscape of antihypertensive therapeutics, beta-blockers remain a cornerstone of treatment. This guide provides a detailed comparison of two such agents: Tertatolol and Atenolol. We delve into their clinical efficacy, mechanisms of action, and the experimental frameworks used to validate their performance, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Antihypertensive Efficacy
A randomized, double-blind clinical trial directly compared the antihypertensive effects of this compound and Atenolol in patients with mild to moderate essential hypertension. The study revealed that both drugs effectively reduce blood pressure, with comparable efficacy.[1]
| Parameter | This compound (5 mg daily) | Atenolol (100 mg daily) |
| Mean Reduction in Supine Systolic Blood Pressure | 24.2 mmHg | 21.7 mmHg |
| Mean Reduction in Supine Diastolic Blood Pressure | 16.6 mmHg | 16.8 mmHg |
| Mean Reduction in Supine Heart Rate | 15.5 beats/min | 14.8 beats/min |
| Percentage of Patients Achieving Blood Pressure Control (DBP ≤ 90 mmHg) | 80% | 70% |
| Data from a 3-month comparative study.[1] |
Mechanisms of Action: A Tale of Two Beta-Blockers
While both this compound and Atenolol are beta-adrenergic receptor antagonists, their specificities and additional properties differ, influencing their overall pharmacological profiles.
Atenolol is a cardioselective β-1 adrenergic antagonist.[2][3] It primarily targets β-1 receptors in the heart, leading to a decrease in heart rate, myocardial contractility, and subsequently, blood pressure.[2] This selectivity makes it a preferred option in patients where blockade of β-2 receptors, found in the lungs and other tissues, is undesirable. The downstream signaling cascade involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels and decreased protein kinase A (PKA) activity.
This compound , in contrast, is a non-cardioselective beta-blocker, meaning it antagonizes both β-1 and β-2 adrenergic receptors. Its antihypertensive effect is therefore a result of reduced cardiac output (β-1 blockade) and potential peripheral vasodilation. A unique characteristic of this compound is its ability to induce renal vasodilation, an effect not typically associated with other beta-blockers. This action is thought to be independent of beta-adrenoceptor stimulation and may involve the formation of cyclic guanosine monophosphate (cGMP).
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by Atenolol and this compound.
Figure 1: Atenolol's cardioselective β-1 blockade pathway.
Figure 2: this compound's dual mechanism of action.
Experimental Protocols
The validation of antihypertensive efficacy for both this compound and Atenolol was conducted through a rigorous, multicenter, randomized, double-blind, parallel-group clinical trial.
Patient Population: The study enrolled ambulatory patients diagnosed with uncomplicated mild to moderate essential hypertension, characterized by a diastolic blood pressure (DBP) ranging from 95 to 120 mmHg.
Study Design:
-
Washout and Placebo Run-in: A one-month single-blind placebo run-in period was implemented to establish a stable baseline blood pressure for all participants.
-
Randomization: Patients were then randomly allocated to receive either 5 mg of this compound once daily or 100 mg of Atenolol once daily.
-
Treatment Period: The double-blind treatment phase spanned three months.
-
Data Collection: Blood pressure and heart rate were measured at the beginning of the study and after the first and third months of treatment. Electrocardiographic and biological data were also collected.
Endpoints: The primary efficacy endpoint was the change in supine systolic and diastolic blood pressure from baseline to the end of the three-month treatment period. Secondary endpoints included the change in heart rate and the proportion of patients achieving a target diastolic blood pressure of 90 mmHg or less.
Figure 3: Generalized workflow of the comparative clinical trial.
Conclusion
Both this compound and Atenolol demonstrate significant and comparable antihypertensive efficacy. The choice between these two agents may be guided by their differing pharmacological profiles. Atenolol's cardioselectivity offers a targeted approach with fewer potential effects on the respiratory system. Conversely, this compound's non-selective beta-blockade combined with its unique renal vasodilatory properties may provide an alternative therapeutic strategy, particularly in patients who might benefit from enhanced renal perfusion. Further research into the long-term outcomes and specific patient populations that may derive differential benefits from these agents is warranted.
References
Reproducibility of Tertatolol's Beta-Blocking Effects: A Comparative Guide
An in-depth analysis of the consistent beta-blocking properties of the non-cardioselective beta-blocker, tertatolol, across a range of clinical and preclinical investigations.
This guide provides a comprehensive comparison of the beta-blocking effects of this compound as documented in multiple studies. Aimed at researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective assessment of the reproducibility of this compound's pharmacological activity.
Executive Summary
This compound is a non-cardioselective beta-adrenoceptor antagonist that has demonstrated consistent and reproducible beta-blocking effects in numerous studies. Its primary mechanism of action involves the competitive blockade of both β1- and β2-adrenergic receptors, leading to reductions in heart rate and blood pressure.[1] A unique characteristic of this compound, observed across multiple studies, is its ability to reduce the number of β-adrenergic receptors, which may contribute to its sustained effects and a lack of a rebound phenomenon upon withdrawal. Clinical data consistently show that a 5 mg once-daily dose of this compound effectively controls hypertension in a majority of patients, with an efficacy comparable to other established beta-blockers such as atenolol and acebutolol.
I. Comparative Analysis of Beta-Blocking Efficacy
The antihypertensive and heart rate-lowering effects of this compound have been consistently demonstrated in various clinical trials. The tables below summarize the key quantitative findings from these studies, highlighting the reproducibility of its beta-blocking action.
Table 1: Effect of this compound on Blood Pressure in Hypertensive Patients
| Study | Treatment Group (n) | Duration | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Comparative Study vs. Atenolol [2] | This compound 5 mg (30) | 3 months | 171.7 ± 1.6 | -24.2 | 105.6 ± 0.7 | -16.6 |
| Atenolol 100 mg (31) | 3 months | Not Reported | -21.7 | Not Reported | -16.8 | |
| Placebo-Controlled Study [3] | This compound 5 mg (20) | 4 weeks | 155 ± 3 | -16 | 103 ± 1 | -12 |
| Long-Term Study [4] | This compound 5 mg (2338) | 1 year | Not Reported | Not Reported | 102.8 ± 0.2 | -18.4 |
Table 2: Effect of this compound on Heart Rate
| Study | Treatment Group (n) | Duration | Baseline Heart Rate (bpm) | Change in Heart Rate (bpm) | Conditions |
| Comparative Study vs. Atenolol [2] | This compound 5 mg (30) | 3 months | Not Reported | -15.5 | Supine |
| Atenolol 100 mg (31) | 3 months | Not Reported | -14.8 | Supine | |
| Placebo-Controlled Study | This compound 5 mg (20) | 4 weeks | 79 ± 2 | -19 | Rest |
| Study in Healthy Volunteers | This compound 5 mg | Single Dose | Not Reported | Significant Reduction | Supine, Upright, and after Exercise |
II. Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the methodologies employed. Below are detailed descriptions of the key experimental protocols utilized in the cited studies.
A. Clinical Trial Protocol for Antihypertensive Efficacy
A representative experimental design for evaluating the antihypertensive effects of this compound is a randomized, double-blind, comparative study.
-
Patient Population: Adult patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 120 mmHg).
-
Study Design: Following a placebo run-in period (typically 1 month) to establish baseline blood pressure, patients are randomly assigned to receive either this compound (e.g., 5 mg once daily) or a comparator drug (e.g., atenolol 100 mg once daily).
-
Data Collection: Blood pressure and heart rate are measured at baseline and at regular intervals throughout the treatment period (e.g., 1 and 3 months). Measurements are typically taken in the supine position after a rest period.
-
Outcome Measures: The primary endpoints are the changes in systolic and diastolic blood pressure from baseline. Secondary endpoints include the change in heart rate and the percentage of patients achieving blood pressure control (e.g., diastolic blood pressure ≤ 90 mmHg).
B. Beta-Adrenergic Receptor Binding Assay
-
Objective: To determine the affinity of this compound for β-adrenergic receptors and to quantify receptor density.
-
Methodology:
-
Cell/Tissue Preparation: Intact human lymphocytes or other suitable cell lines expressing β-adrenergic receptors are isolated.
-
Radioligand Binding: The cells are incubated with a radiolabeled ligand that specifically binds to β-adrenergic receptors, such as ³H-CGP 12177 (a hydrophilic ligand that binds to surface receptors) or ¹²⁵I-pindolol (a lipophilic ligand that measures total receptors).
-
Competition Assay: To determine the affinity of this compound, competition experiments are performed where increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.
-
Data Analysis: The amount of bound radioactivity is measured, and from this, the dissociation constant (Kd) and the maximum number of binding sites (Bmax) are calculated. Studies have shown that while this compound is a competitive inhibitor, it also causes a reduction in Bmax.
-
III. Visualizing Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
IV. Conclusion
The available body of evidence strongly supports the consistent and reproducible beta-blocking effects of this compound. Across multiple clinical trials with varying designs and patient populations, this compound has demonstrated a reliable capacity to lower both blood pressure and heart rate. Furthermore, preclinical studies have elucidated its mechanism of action at the molecular level, including its unique property of down-regulating beta-adrenergic receptors. The convergence of findings from these diverse studies provides a high degree of confidence in the reproducibility of this compound's primary pharmacological actions, making it a well-characterized agent for the management of hypertension.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Antihypertensive effects of this compound. A comparative study versus atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular response to adrenergic stimulation during treatment with this compound. A new non-cardioselective beta-blocking agent in primary hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in hypertension. Long-term therapy in 2,338 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Tertatolol: A Comparative Analysis of its Therapeutic Efficacy Across Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the therapeutic effects of Tertatolol, a non-cardioselective beta-blocker, across various disease models. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound has demonstrated significant therapeutic efficacy in the management of hypertension and portal hypertension. As a non-selective beta-adrenergic antagonist, its primary mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors, leading to reduced heart rate, cardiac output, and blood pressure.[1] Furthermore, studies suggest that this compound possesses unique renal vasodilating properties and potential antioxidant effects, distinguishing it from other beta-blockers. This guide will delve into the quantitative data from clinical trials, outline the experimental methodologies employed in these studies, and visualize the key signaling pathways and workflows.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the therapeutic effects of this compound in comparison to placebo and other beta-blockers in key disease models.
Table 1: this compound in the Treatment of Hypertension
| Treatment Group | Number of Patients | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Heart Rate Reduction (beats/min) | Reference |
| This compound (5 mg/day) | 30 | 3 months | -24.2 | -16.6 | -15.5 | [2] |
| Atenolol (100 mg/day) | 31 | 3 months | -21.7 | -16.8 | -14.8 | [2] |
| This compound (5 mg/day) | 2338 | 1 year | Significant decrease | -18.4 | Not specified | [3] |
| Placebo | 213 (before open-label) | 1 month | Not specified | Not specified | Not specified | [4] |
Table 2: this compound in the Treatment of Portal Hypertension
| Treatment Group | Number of Patients | Duration of Study | Change in Hepatic Venous Pressure Gradient (HVPG) | Change in Cardiac Output | Change in Hepatic Blood Flow | Reference |
| This compound (2.5 mg p.o. + 1.25 mg i.v.) | 10 | Acute administration | -17% (from 15.7 to 12.9 mmHg) | -26% | -27% | |
| Propranolol | 23 | Crossover (2 days) | Not directly measured, but portal flow decreased by 14% | Not specified | Not specified | |
| Propranolol | 50 | 3 months | -21% | Not specified | Portal venous flow reduced by 25% |
Table 3: Beta-Blockers in the Treatment of Glaucoma (Intraocular Pressure Reduction)
| Treatment Group | Number of Patients | Duration | Mean IOP Reduction | Notes | Reference |
| Timolol (0.25% or 0.5%) | Not specified | Not specified | Greater reduction than pilocarpine or epinephrine | Fewer side effects than comparators | |
| Timolol | 65 | 5 years | 4.9 mmHg (treated eye) vs. 2.9 mmHg (placebo eye) | Delayed onset of visual field loss | |
| Latanoprost (0.005%) | 60 | 3 months | 9.72 mmHg | Superior to Timolol in this study | |
| Timolol (0.5%) | 60 | 3 months | 7.27 mmHg | Less effective than Latanoprost in this study |
Experimental Protocols
Hypertension Clinical Trial: this compound vs. Atenolol
This section outlines a typical experimental protocol for a comparative study of this compound and Atenolol in patients with mild to moderate hypertension, based on published clinical trials.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Adult patients with a diagnosis of essential hypertension, with diastolic blood pressure (DBP) between 95 and 114 mmHg after a placebo run-in period.
-
Treatment Protocol:
-
Run-in Phase: A 4-week single-blind placebo period to establish baseline blood pressure and ensure patient compliance.
-
Randomization: Patients are randomly assigned to receive either this compound (5 mg once daily) or Atenolol (100 mg once daily).
-
Treatment Period: A 12-week active treatment period.
-
Dose Adjustment: If target blood pressure (e.g., DBP < 90 mmHg) is not achieved after 4 or 8 weeks, a diuretic may be added to the treatment regimen.
-
-
Efficacy Endpoints:
-
Primary: Change from baseline in sitting DBP and systolic blood pressure (SBP) at the end of the treatment period.
-
Secondary: Change in heart rate, proportion of patients achieving target blood pressure.
-
-
Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and standard laboratory tests at baseline and throughout the study.
Portal Hypertension Hemodynamic Study: Acute Effects of this compound
The following protocol describes a study designed to evaluate the acute hemodynamic effects of this compound in patients with cirrhosis and portal hypertension.
-
Study Design: An open-label, single-dose study.
-
Patient Population: Patients with a diagnosis of alcoholic cirrhosis and evidence of portal hypertension (e.g., presence of esophageal varices).
-
Experimental Procedure:
-
Baseline Measurements: After an overnight fast, baseline hemodynamic measurements are obtained. This includes systemic hemodynamics (heart rate, blood pressure, cardiac output) and splanchnic hemodynamics (hepatic venous pressure gradient - HVPG, hepatic blood flow). HVPG is measured via hepatic vein catheterization.
-
Drug Administration: A single oral dose of this compound (e.g., 2.5 mg) is administered.
-
Post-Dose Measurements: Hemodynamic measurements are repeated at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to assess the acute effects of the drug.
-
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound.
-
Primary Outcome: The primary outcome is the change in HVPG from baseline. A clinically significant response is often defined as a reduction in HVPG of ≥20% or to a value below 12 mmHg.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in Hypertension
This compound exerts its antihypertensive effect primarily through the blockade of β1-adrenergic receptors in the heart and kidneys. This leads to a reduction in cardiac output and inhibition of renin release, respectively. The subsequent decrease in angiotensin II and aldosterone levels contributes to the reduction in blood pressure.
Caption: Signaling pathway of this compound in hypertension.
Mechanism of Action of this compound in Portal Hypertension
In portal hypertension, this compound's non-selective blockade of β1 and β2-adrenergic receptors is crucial. β1-blockade reduces cardiac output, while β2-blockade leads to splanchnic vasoconstriction, both of which decrease portal blood flow and consequently portal pressure.
Caption: Signaling pathway of this compound in portal hypertension.
Mechanism of Action of Beta-Blockers in Glaucoma
Topical beta-blockers, including timolol as a representative, lower intraocular pressure (IOP) by reducing the production of aqueous humor from the ciliary body. This is achieved through the blockade of β-adrenergic receptors in the ciliary epithelium.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. karger.com [karger.com]
- 3. This compound in hypertension. Long-term therapy in 2,338 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound International Multicenter Study (T.I.M.S.). Predicting factors of an efficient therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tertatolol: Clinical Safety and Efficacy in the Beta-Blocker Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the clinical safety and efficacy of Tertatolol, a non-cardioselective beta-blocker, in relation to other prominent beta-blockers utilized in the management of cardiovascular conditions. By presenting quantitative data from clinical trials, detailing experimental protocols, and visualizing key pathways and relationships, this document aims to offer an objective resource for informed decision-making in research and drug development.
Executive Summary
This compound is a potent beta-blocker used in the treatment of hypertension. Clinical studies have demonstrated its efficacy in reducing blood pressure and heart rate, with a safety profile comparable to other established beta-blockers. This guide will delve into the specifics of its performance against key comparators, including atenolol and acebutolol, and provide a broader context by examining its characteristics alongside other widely used beta-blockers such as metoprolol, bisoprolol, and carvedilol.
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
Beta-blockers exert their effects by antagonizing beta-adrenergic receptors, thereby inhibiting the actions of catecholamines like adrenaline and noradrenaline. This compound is a non-selective beta-blocker, meaning it targets both β1 and β2 receptors. The blockade of β1-receptors in the heart leads to decreased heart rate, reduced myocardial contractility, and consequently, lowered blood pressure. The blockade of β2-receptors can influence various other tissues.
Comparative Efficacy of this compound
Clinical trials have established the antihypertensive efficacy of this compound. The following tables summarize key quantitative data from comparative studies.
Table 1: Reduction in Blood Pressure and Heart Rate
| Drug/Dosage | Study Population | Duration | Change in Supine Systolic BP (mmHg) | Change in Supine Diastolic BP (mmHg) | Change in Supine Heart Rate (beats/min) | Citation |
| This compound 5 mg | Mild to moderate hypertension | 3 months | -24.2 | -16.6 | -15.5 | [1] |
| Atenolol 100 mg | Mild to moderate hypertension | 3 months | -21.7 | -16.8 | -14.8 | [1] |
| This compound 5 mg | Mild to moderate hypertension | 3 months | -27.3 (at 1 month) | -14.0 (at 1 month) | Not Reported | [2] |
| Acebutolol 400 mg | Mild to moderate hypertension | 3 months | -22.3 (at 1 month) | -7.6 (at 1 month) | Not Reported | [2] |
Table 2: Blood Pressure Control Rates
| Drug/Dosage | Study Population | Duration | Percentage of Patients with Controlled BP (DBP ≤ 90 mmHg) | Citation |
| This compound 5 mg | Mild to moderate hypertension | 3 months | 80% | [1] |
| Atenolol 100 mg | Mild to moderate hypertension | 3 months | 70% |
Clinical Safety and Tolerability
The safety profile of this compound has been found to be satisfactory in clinical trials, with side effects being generally mild and transient.
Table 3: Comparative Incidence of Adverse Events
| Drug/Dosage | Study | Number of Patients | Reported Adverse Events | Treatment-Related Withdrawals | Citation |
| This compound 5 mg | Comparative study vs. Atenolol | 30 | 8 slight and transient complaints | 0 | |
| Atenolol 100 mg | Comparative study vs. This compound | 31 | 14 complaints | 1 | |
| This compound 5 mg | Long-term study | 2,706 | Side effects were rare, transient, and mostly of mild severity | 6.6% (over 1 year) |
Commonly reported side effects for beta-blockers, including this compound, can include dizziness, fatigue, and bradycardia.
Experimental Protocols
The data presented in this guide are derived from studies with rigorous methodologies. Below are summaries of the experimental protocols for the key comparative trials cited.
Protocol 1: this compound vs. Atenolol in Mild to Moderate Hypertension
-
Study Design: A 3-month, double-blind, randomized, parallel-group study.
-
Patient Population: 61 ambulatory patients with uncomplicated mild to moderate hypertension (diastolic blood pressure between 95 and 120 mmHg).
-
Procedure:
-
A one-month single-blind placebo run-in period.
-
Patients were then randomly allocated to receive either this compound (5 mg once daily, n=30) or Atenolol (100 mg once daily, n=31).
-
Blood pressure and heart rate were measured at baseline and after the first and third months of treatment.
-
Electrocardiographic and biological data were collected at the beginning and end of the 3-month treatment period.
-
Adverse events were recorded at each visit.
-
-
Primary Endpoints: Change in supine systolic and diastolic blood pressure.
-
Secondary Endpoints: Change in heart rate, blood pressure control rate, and incidence of adverse events.
Protocol 2: The this compound International Multicenter Study (TIMS)
-
Study Design: A one-year, open-label, multicenter study with an initial one-month double-blind placebo-controlled period.
-
Patient Population: 230 patients with uncomplicated mild to moderate hypertension.
-
Procedure:
-
A one-month placebo run-in period.
-
A one-month double-blind, placebo-controlled period where patients received either this compound 5 mg or a placebo.
-
An open-label period of one year where all patients received this compound 5 mg once daily.
-
A diuretic could be added if blood pressure was not adequately controlled.
-
Efficacy and safety parameters were assessed at regular intervals.
-
-
Primary Endpoints: Blood pressure control (sitting diastolic BP ≤ 90 mmHg) at one year.
-
Secondary Endpoints: Incidence of side effects and treatment discontinuations.
Comparative Landscape of Beta-Blockers
To provide a broader context, it is useful to understand the classification of beta-blockers into different generations based on their properties.
While direct head-to-head trials of this compound against third-generation beta-blockers like carvedilol are limited, the generational classification provides a framework for understanding their differing pharmacological profiles. Third-generation beta-blockers often possess additional vasodilatory effects, which may offer advantages in certain patient populations. However, large-scale observational studies have not consistently shown a superiority of third-generation beta-blockers over second-generation ones like atenolol in terms of major cardiovascular outcomes in first-line hypertension treatment.
Conclusion
This compound is an effective and well-tolerated non-selective beta-blocker for the treatment of hypertension. Its efficacy in lowering blood pressure and heart rate is comparable to that of atenolol and appears to have an earlier onset of action compared to acebutolol. The safety profile of this compound is favorable, with a low incidence of treatment-limiting adverse events. For researchers and drug development professionals, this compound represents a significant compound within the first-generation beta-blocker class, and its clinical data provides a solid foundation for further comparative effectiveness research and the development of novel cardiovascular therapies. Future head-to-head clinical trials with newer generation beta-blockers would be beneficial to further delineate its precise position in the therapeutic armamentarium.
References
Tertatolol's Unique Impact on Beta-Adrenergic Receptors in Lymphocytes: A Comparative Analysis
A comprehensive review of experimental data reveals that the non-selective beta-blocker Tertatolol uniquely reduces the density of beta-adrenergic receptors on lymphocytes, a contrast to the up-regulation or lack of change observed with many other beta-blockers. This guide provides a detailed comparison of this compound's effects with other agents, supported by quantitative data and experimental protocols for researchers in drug development and cardiovascular pharmacology.
This compound, a potent beta-blocker, distinguishes itself from many counterparts by inducing a marked and sustained decrease in the number of beta-adrenergic receptors on the surface of lymphocytes.[1][2][3] This down-regulation of receptors is a key feature of its pharmacological profile and may contribute to its therapeutic effects and the notable absence of a withdrawal rebound phenomenon.[4] In contrast, other beta-blockers like propranolol and atenolol have been shown to increase the density of these receptors.[1]
Comparative Analysis of Beta-Blocker Effects on Lymphocyte Beta-Adrenergic Receptor Density
The following table summarizes the quantitative effects of various beta-blockers on the density of beta-adrenergic receptors (Bmax) in human lymphocytes, as reported in several key studies.
| Beta-Blocker | Dosage | Duration of Treatment | Change in Receptor Density (Bmax) | Dissociation Constant (Kd) | Reference |
| This compound | 5 mg/day | Single Dose (7h) | ↓ 54% | No significant change | |
| Single Dose (24h) | ↓ 35% | No significant change | |||
| Single Dose (48h) | ↓ 30% | No significant change | |||
| 14 Days (7h post last dose) | ↓ 42% | No significant change | |||
| 14 Days (24h post last dose) | ↓ 37% | No significant change | |||
| 14 Days (48h post last dose) | ↓ 15% | No significant change | |||
| Propranolol | 160 mg/day | 5 Days | ↑ 43% | Not reported | |
| Atenolol | 100 mg/day | Not specified | ↑ 36% | No significant change | |
| Metoprolol | 45.6 +/- 18.1 mg/day | 6 Months | Up-regulation to normal levels | No significant change | |
| Bopindolol | Not specified | In vitro (1 hour) | ↓ Significant reduction | Not reported | |
| Pindolol | Not specified | In vitro (1 hour) | No significant change | Not reported | |
| Carvedilol | Not specified | Not specified | No significant change | Not reported |
Understanding the Mechanism: The Beta-Adrenergic Signaling Pathway
The interaction of beta-blockers with beta-adrenergic receptors modulates a critical signaling pathway involved in various physiological responses. The following diagram illustrates this pathway.
References
- 1. Elevation of beta-adrenergic receptor density in human lymphocytes after propranolol administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of beta-adrenergic receptors by this compound: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenergic receptor changes during this compound treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Neurochemical Analysis of Tertatolol and Penbutolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurochemical effects of two non-selective beta-adrenergic receptor antagonists, Tertatolol and Penbutolol. Both compounds are recognized for their dual activity on adrenergic and serotonergic systems, presenting a complex and interesting profile for neuropharmacological research. This document synthesizes experimental data on their receptor binding affinities, effects on neurotransmitter levels, and the downstream signaling pathways involved.
Overview of this compound and Penbutolol
This compound and Penbutolol are both classified as non-selective beta-blockers, meaning they antagonize both β1- and β2-adrenergic receptors.[1][2] This action underlies their use in treating cardiovascular conditions like hypertension.[3] However, their neurochemical effects extend beyond the adrenergic system, with significant interactions at serotonin 5-HT1A receptors, which contributes to their unique pharmacological profiles.
Receptor Binding Affinity
The affinity of this compound and Penbutolol for their primary targets, the beta-adrenergic receptors, and their secondary targets, the serotonin receptors, has been characterized in various studies. While direct comparative studies are limited, the available data allows for a cross-study comparison of their binding profiles.
Table 1: Comparative Receptor Binding Affinities (Ki/IC50)
| Compound | Receptor | Affinity (Ki/IC50) | Species/Tissue | Notes |
| (-)-Tertatolol | 5-HT1A | Ki = 5.9 nM[1] | Rat Hippocampus | Potent antagonist at both pre- and post-synaptic 5-HT1A receptors. |
| 5-HT1B | Ki = 118.4 nM[1] | Rat | ||
| 5-HT1C | Ki = 699.6 nM | Rat | ||
| 5-HT2 | Ki = 678.6 nM | Rat | ||
| Beta-adrenergic | Potent competitive inhibitor | Human Lymphocytes | Specific Ki values for β1 and β2 receptors are not readily available in the reviewed literature, but it is established as a potent, non-selective beta-blocker. | |
| (-)-Penbutolol | Beta-adrenergic | Apparent Ki ≈ 40-70 ng/mL | Rat Reticulocyte Membranes (in human plasma) | The high plasma protein binding shifts the apparent Ki. |
| (+)-Penbutolol | Beta-adrenergic | IC50 = 0.74 µM | Not specified | |
| (-)-Penbutolol | 5-HT1A | High affinity antagonist | Not specified | Specific Ki values are not consistently reported, but high affinity is noted. |
Effects on Neurotransmitter Levels and Neuronal Activity
The interaction of this compound and Penbutolol with 5-HT1A receptors leads to significant modulation of the serotonergic system. Their effects on other key neurotransmitters like norepinephrine and dopamine are less direct and primarily stem from their beta-blocking activity.
Serotonin (5-HT)
Both drugs have been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs). A study using in vivo microdialysis found that both (-)-Tertatolol and (-)-Penbutolol augmented the increase in extracellular 5-HT in the frontal cortex when administered with paroxetine. However, their intrinsic effects on the serotonergic system differ:
-
This compound : When administered alone, (-)-Tertatolol can cause a slight increase in extracellular 5-HT. Electrophysiological studies show that (-)-Tertatolol does not alter the basal firing rate of 5-HT neurons but acts as an antagonist at 5-HT1A autoreceptors, blocking the inhibitory effect of SSRIs on neuronal firing. This suggests that this compound's enhancement of SSRI action is due to the blockade of the negative feedback mechanism on serotonin release.
-
Penbutolol : In contrast, (-)-Penbutolol alone did not have a significant effect on basal extracellular 5-HT levels. Interestingly, electrophysiological evidence suggests that (-)-Penbutolol may act as a partial agonist at the 5-HT1A autoreceptor, as it has been shown to inhibit the firing of 5-HT neurons, an effect that was reversed by a 5-HT1A antagonist. The mechanism by which it enhances SSRI efficacy is therefore considered more complex and not solely attributable to autoreceptor antagonism.
Table 2: Comparative Effects on Serotonergic System
| Feature | This compound | Penbutolol |
| Effect on basal 5-HT levels | Slight increase | No significant effect |
| Interaction with SSRIs | Enhances SSRI-induced increase in extracellular 5-HT | Enhances SSRI-induced increase in extracellular 5-HT |
| Action on 5-HT neuron firing | No effect on basal firing; blocks SSRI-induced inhibition (antagonist) | Inhibits basal firing (agonist-like) |
Norepinephrine and Dopamine
As non-selective beta-blockers, both this compound and Penbutolol are expected to interfere with noradrenergic signaling. The blockade of beta-receptors can modulate the release of norepinephrine. However, direct comparative studies on their effects on brain norepinephrine and dopamine levels are not extensively documented. The systemic effects of beta-blockade, such as reduced heart rate and blood pressure, are well-established for both drugs.
Signaling Pathways
The primary signaling pathway for both this compound and Penbutolol involves the blockade of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Their interaction with 5-HT1A receptors, also GPCRs, adds another layer of complexity to their mechanism of action.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and in vivo microdialysis.
Radioligand Binding Assay
This technique is used to determine the affinity of a drug for a specific receptor.
References
- 1. This compound, a new beta-blocker, is a serotonin (5-hydroxytryptamine1A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penbutolol - Wikipedia [en.wikipedia.org]
- 3. Antihypertensive effects of this compound: 3-month comparative study against acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tertatolol
Disclaimer: No specific Safety Data Sheet (SDS) or quantitative occupational exposure limit (OEL) for Tertatolol was found in the available resources. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.
This compound is a beta-blocker and a serotonin 5-HT1A and 5-HT1B receptor antagonist used in the treatment of high blood pressure.[1] As with any potent pharmaceutical ingredient, proper handling and disposal are crucial to ensure the safety of laboratory personnel and the environment.
Occupational Exposure Banding (OEB)
In the absence of a specific OEL, the principles of Occupational Exposure Banding (OEB) can be applied. OEB categorizes chemicals into bands based on their potency and potential health effects, with each band corresponding to a range of exposure concentrations and recommended handling practices.[2][3][4] Potent compounds like this compound would likely fall into a higher OEB category (e.g., OEB 4 or 5), requiring stringent containment and personal protective equipment.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. This typically involves a multi-layered approach.
Summary of Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-facepieces can offer high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test is required. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or Gown | Choose coveralls made from materials like Tyvek or a dedicated, disposable lab coat. Gowns should be long-sleeved with tight-fitting cuffs. |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access.
-
Containment: For handling powders, use of a containment system such as a glovebox isolator or a chemical fume hood with proper ventilation is crucial to minimize inhalation risks.
-
Decontamination: Ensure a validated decontamination solution is readily available.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Don all required PPE in the correct order before entering the handling area.
-
Weighing and Transfer: Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation.
-
Spill Management: In the event of a spill, immediately alert others. Use a pre-prepared spill kit appropriate for chemical hazards and clean the spill from the outside in. All cleanup materials must be disposed of as hazardous waste.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.
-
PPE Removal: Remove PPE carefully in a designated doffing area to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Segregate waste into categories: solid chemical waste (e.g., contaminated gloves, wipes), liquid chemical waste, and sharps.
-
Containerization:
-
Solid waste should be placed in double, robust plastic bags, sealed, and labeled.
-
Liquid waste should be collected in appropriate, sealed, and labeled containers.
-
All containers must be chemically compatible with the waste and have secure, leak-proof closures.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name of the substance (this compound).
-
Disposal Route: Dispose of all this compound waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain.
-
Empty Containers: Even empty containers that held this compound should be treated as hazardous waste and disposed of accordingly, unless thoroughly decontaminated.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the specific handling and disposal procedures outlined above and be readily accessible to all personnel working with this compound.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. escopharma.com [escopharma.com]
- 3. OEB (Occupational Exposure Band) - Hanningfield [hanningfield.com]
- 4. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
